n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Beschreibung
BenchChem offers high-quality n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
67191-53-1 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H19NO3/c1-4-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
SHEZBAGBVPEOSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
A Comprehensive Technical Guide to the One-Step Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient one-step synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. This compound and its analogs are of significant interest in medicinal chemistry and drug development. The synthesis detailed herein utilizes the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amines. This document will elucidate the underlying chemical principles, provide a detailed experimental protocol, and present a comprehensive analysis of the reaction, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction: The Significance of N-Acyl-β-phenylethylamines
N-acyl-β-phenylethylamines represent a class of organic compounds with diverse biological activities. The core structure, featuring a phenethylamine backbone, is a common motif in many natural products and synthetic drugs. The specific target of this guide, N-[2-(3,a 4-Dimethoxyphenyl)ethyl]propanamide, incorporates the 3,4-dimethoxyphenethylamine moiety, a precursor to several neurotransmitters and a key building block in the synthesis of various pharmaceuticals. The N-acylation of this amine with a propanoyl group can modulate its physicochemical properties and biological interactions, making it a valuable target for synthetic and medicinal chemistry research.
The synthesis of amides is a fundamental transformation in organic chemistry, often pivotal in the construction of complex molecules. The direct acylation of an amine with an acylating agent, such as an acid anhydride or acyl chloride, is a common and effective strategy. This guide focuses on a one-step approach, emphasizing efficiency and practicality for laboratory-scale synthesis.
Mechanistic Insights: The Schotten-Baumann Reaction
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is achieved via the Schotten-Baumann reaction, a classic method for forming amides from amines and acyl chlorides or anhydrides.[1][2] This reaction is typically performed in the presence of a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[3][4]
The mechanism proceeds through a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (in this case, propionic anhydride or propanoyl chloride). This forms a tetrahedral intermediate.[1]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. In the case of propionic anhydride, the leaving group is a propionate ion. For propanoyl chloride, it is a chloride ion.
-
Deprotonation: A base, such as pyridine or an aqueous solution of sodium hydroxide, deprotonates the positively charged nitrogen atom, yielding the final amide product and a salt of the acid byproduct.[3]
The choice of acylating agent and base can influence the reaction rate and yield. Acid anhydrides are generally less reactive than acyl chlorides but are often preferred due to their easier handling and the less corrosive nature of the carboxylic acid byproduct compared to hydrogen chloride.[5]
Experimental Protocol: A Validated One-Step Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3,4-Dimethoxyphenethylamine | C10H15NO2 | 181.23 | 1.81 g (10 mmol) | ≥98% |
| Propionic Anhydride | C6H10O3 | 130.14 | 1.43 mL (11 mmol) | ≥97% |
| Pyridine | C5H5N | 79.10 | 5 mL | Anhydrous |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | |
| Saturated Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | As needed | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Base: Add anhydrous pyridine (5 mL) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acylating Agent: Slowly add propionic anhydride (1.43 mL, 11 mmol) to the reaction mixture dropwise over a period of 5 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO3 solution (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide as a white to off-white solid.[4]
Expected Yield and Characterization
A typical yield for this reaction is in the range of 85-95%. The final product can be characterized by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and work-up process.
Sources
The Dimethoxybenzene Scaffold: Positional Isomerism and Pharmacological Targeting
An in-depth technical analysis of dimethoxybenzene derivatives reveals a highly versatile pharmacophore whose biological activity is fundamentally dictated by the positional isomerism of its methoxy groups. As a Senior Application Scientist, I have structured this guide to move beyond a mere catalog of effects, focusing instead on the mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these compounds in drug discovery pipelines.
The dimethoxybenzene (DMB) core is a privileged scaffold in medicinal chemistry. The spatial arrangement of the two electron-donating methoxy (–OCH₃) groups on the aromatic ring fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile [4]. This isomerism directs the scaffold toward distinct biological targets:
-
1,2-Dimethoxybenzene (Veratrole) Derivatives: The ortho arrangement creates a localized electron-dense region that is highly effective at coordinating with metalloenzymes. These derivatives are potent inhibitors of Carbonic Anhydrase (CA) isoenzymes, which rely on a catalytic zinc ion (Zn²⁺) [1].
-
1,4-Dimethoxybenzene Derivatives: The para arrangement is the quintessential precursor for redox-active compounds. Through oxidative demethylation, these derivatives are converted into 1,4-benzoquinones, which exert potent antitumor and antimicrobial effects via redox cycling and the generation of reactive oxygen species (ROS) [3].
-
4,5-Dimethoxybenzene Derivatives: Often built upon a substituted core, this specific geometry provides the exact steric bulk required to lodge into the hydrophobic binding pockets of viral capsids, demonstrating remarkable efficacy as early-stage inhibitors of Rhinovirus replication [2].
Caption: Structural and pharmacological mapping of dimethoxybenzene positional isomers.
Mechanistic Profiling and Quantitative Efficacy
Metalloenzyme Inhibition (1,2-Dimethoxybenzenes)
Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide. Overexpression of cytosolic hCA I and hCA II is implicated in glaucoma and various edemas. 1,2-Dimethoxybenzene derivatives act as competitive inhibitors. The oxygen atoms of the methoxy groups participate in hydrogen bonding with the hydrophilic half of the CA active site, while the aromatic ring engages in π−π stacking with hydrophobic residues (e.g., Val121, Leu198), effectively blocking substrate access to the catalytic Zn²⁺ center [1].
Redox Cycling and Cytotoxicity (1,4-Dimethoxybenzenes)
1,4-Dimethoxybenzene derivatives are frequently utilized as stable prodrugs or synthetic intermediates. When oxidized, they form 1,4-benzoquinones. The biological causality of their antitumor activity lies in their ability to undergo one-electron reduction by cellular reductases (like NADPH:cytochrome P450 reductase) to form a semiquinone radical. This radical rapidly reacts with molecular oxygen, regenerating the quinone and producing superoxide anion radicals (O₂•⁻). This futile redox cycle induces severe oxidative stress, leading to apoptosis in rapidly dividing cancer cells [3].
Caption: Redox cycling mechanism of 1,4-benzoquinones derived from 1,4-dimethoxybenzenes.
Quantitative Data Summaries
To standardise the evaluation of these derivatives, quantitative benchmarking against known standards is critical. The tables below synthesize the inhibitory profiles of leading DMB derivatives.
Table 1: Inhibitory Profiles of 1,2-DMB Derivatives against CA Isoenzymes [1] | Compound Class | hCA I ( Ki , nM) | hCA II ( Ki , nM) | Mechanism of Action | | :--- | :--- | :--- | :--- | | 1,2-DMB Cyclopentyl Deriv. | 85.0 - 428.0 | 171.5 - 645.0 | Competitive Inhibition | | Acetazolamide (Standard) | 373.0 | 520.0 | Competitive Inhibition |
Table 2: Antiviral Efficacy of 4,5-DMB Derivatives against Rhinovirus 14 [2] | Compound | EC₅₀ ( μ M) | CC₅₀ ( μ M) | Selectivity Index (SI) | Target Mechanism | | :--- | :--- | :--- | :--- | :--- | | Benzonitrile 4,5-DMB Deriv. | 2.0 ± 0.5 | 184.0 | 92 | Viral Capsid Binding | | Pleconaril (Standard) | 0.03 | >100 | >3300 | Viral Capsid Binding |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every reagent and parameter is selected based on strict mechanistic causality.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Method)
Causality: While CA naturally hydrates CO₂, measuring this gas-phase reaction is technically challenging. We exploit the enzyme's secondary esterase activity. 4-Nitrophenylacetate (4-NPA) is hydrolyzed by CA to yield 4-nitrophenolate, a highly conjugated species that absorbs strongly at 348 nm. Tris-SO₄ buffer is chosen over standard phosphate buffers because phosphate anions can weakly coordinate with the active site Zn²⁺, causing baseline inhibition and skewing Ki calculations.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 0.05 M Tris-SO₄ buffer and adjust to pH 7.4. This pH mimics physiological conditions and ensures the 4-nitrophenolate product remains deprotonated (visible at 348 nm).
-
Substrate Preparation: Dissolve 4-NPA in a minimal volume of acetone, then dilute with water to a final concentration of 3 mM. Validation Check: Run a blank without enzyme to account for the spontaneous autohydrolysis of 4-NPA.
-
Enzyme-Inhibitor Incubation: In a cuvette, combine 1.4 mL of Tris-SO₄ buffer, 0.1 mL of purified hCA I or hCA II solution, and 10 μ L of the 1,2-dimethoxybenzene derivative (dissolved in DMSO). Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 1.0 mL of the 3 mM 4-NPA solution to the cuvette (Total volume = 3.0 mL).
-
Spectrophotometric Tracking: Immediately monitor the change in absorbance at 348 nm over a period of 3 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ). Plot 1/V0 vs. [Inhibitor] (Dixon plot) to determine the inhibition constant ( Ki ).
Caption: Experimental workflow for the Carbonic Anhydrase esterase inhibition assay.
Protocol 2: Oxidative Demethylation of 1,4-Dimethoxybenzenes
Causality: Historically, nitric acid or silver oxide were used to oxidize 1,4-dimethoxybenzenes to 1,4-benzoquinones. However, these require highly acidic media, leading to unwanted aromatic nitration or degradation of acid-labile functional groups on complex derivatives. Ceric Ammonium Nitrate (CAN) is utilized here because it acts as a mild, single-electron oxidant that operates efficiently in aqueous acetonitrile at room temperature, preserving the integrity of complex pharmacophores [3].
Step-by-Step Workflow:
-
Substrate Dissolution: Dissolve 1.0 mmol of the 1,4-dimethoxybenzene derivative in 10 mL of an acetonitrile/water mixture (typically 3:1 v/v). The presence of water is strictly required as it provides the oxygen atoms for the resulting quinone carbonyls.
-
Oxidant Addition: Slowly add 2.5 mmol of Ceric Ammonium Nitrate (CAN) in small portions over 10 minutes while stirring at room temperature. Validation Check: The solution will typically undergo a distinct color change (e.g., colorless to deep yellow/orange) indicating the formation of the highly conjugated benzoquinone system.
-
Reaction Monitoring: Stir for 15–30 minutes. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 4:1).
-
Quenching and Extraction: Dilute the mixture with 20 mL of cold distilled water to precipitate the product or extract with dichloromethane (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 1,4-benzoquinone derivative for subsequent biological testing.
References
-
Artunç, T., et al. "Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects." Chemical Biology & Drug Design, 2016.[Link]
-
Roche, M., et al. "Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection." European Journal of Medicinal Chemistry, 2014.[Link]
-
Abraham, I., et al. "Recent advances in 1,4-benzoquinone chemistry." Journal of the Brazilian Chemical Society, 2011.[Link]
-
Elewa, N. N., & Mabied, A. F. "Crystallographic and DFT study of novel dimethoxybenzene derivatives." BMC Chemistry, 2025.[Link]
structural elucidation of n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Title: Structural Elucidation of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide: A Comprehensive Analytical Framework
Executive Summary & Strategic Context
In the realm of alkaloid total synthesis and pharmaceutical development, the unambiguous structural elucidation of intermediate building blocks is paramount. As a Senior Application Scientist, I approach the characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide not merely as a checklist of analytical techniques, but as a self-validating logical framework.
This specific propanamide (CAS 67191-53-1)[1] serves as a critical precursor for the Bischler-Napieralski cyclization, a premier synthetic route to biologically active 3,4-dihydroisoquinolines[2]. Any structural ambiguity or impurity at this stage propagates exponentially through subsequent synthetic steps. Therefore, we must deploy an orthogonal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to lock down the molecular architecture (C13H19NO3) with absolute certainty.
Synthetic Preparation & Purification Logic
Analytical excellence begins in the fume hood. To ensure that our spectroscopic data is free from artifact signals, the compound must be synthesized and purified using a highly controlled protocol[3].
Protocol 1: Synthesis and Purification Workflow
-
Reagent Preparation: Dissolve 10.0 mmol of homoveratrylamine and 15.0 mmol of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Acylation: Cool the mixture to 0 °C. Add 11.0 mmol of propionyl chloride dropwise over 15 minutes to control the exothermic acylation.
-
Reaction: Allow the solution to warm to room temperature and stir for 2 hours.
-
Quench & Wash (Critical Step): Quench with 20 mL of deionized water. Separate the organic layer and wash sequentially with 1M HCl (2 × 20 mL), saturated NaHCO3 (20 mL), and brine (20 mL).
-
Causality Check: The 1M HCl wash is a non-negotiable step. It protonates and extracts any unreacted homoveratrylamine into the aqueous phase. If left in the organic phase, residual amine would co-elute and severely convolute the aliphatic region of the 1H NMR spectrum, rendering accurate integration impossible.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc 1:1) to yield the pure propanamide (>98% purity).
Fig 1. Step-by-step synthetic and purification workflow for the target propanamide.
High-Resolution Mass Spectrometry (ESI-HRMS)
Before assigning complex NMR spectra, we must validate the empirical formula and the core structural backbone.
Protocol 2: LC-ESI-HRMS Acquisition
-
Preparation: Dilute the purified sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Ionization: Inject 2 µL into the LC-TOF-MS system operating in positive Electrospray Ionization (ESI+) mode.
-
Causality Check: ESI+ is deliberately chosen as a soft ionization technique. It readily protonates the Lewis basic sites of the molecule (the amide oxygen/nitrogen), yielding a robust [M+H]+ pseudomolecular ion without excessive in-source fragmentation.
-
Table 1: ESI-HRMS Exact Mass and Fragmentation Data
| Ion Type | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]+ | C13H20NO3+ | 238.1438 | 238.1443 | +2.1 |
| Fragment 1 | C10H13O2+ | 165.0910 | 165.0917 | +4.2 |
The MS/MS spectrum reveals a dominant fragment at m/z 165.09. This corresponds to the 3,4-dimethoxyphenethyl cation, generated via a characteristic alpha-cleavage that results in the neutral loss of propionamide (73 Da). This explicitly confirms the intact homoveratryl core.
Fig 3. ESI-MS/MS fragmentation pathway showing the characteristic alpha-cleavage.
Nuclear Magnetic Resonance (NMR) Elucidation
With the mass and core backbone validated, we utilize NMR to map the exact atomic connectivity. By referencing known spectral baselines for 3,4-dimethoxyphenethyl derivatives[4][5], we can confidently assign the chemical shifts.
Protocol 3: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the propanamide in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v TMS.
-
Causality Check: CDCl3 is strictly selected over protic solvents like Methanol-d4. Protic solvents undergo rapid deuterium exchange with the amide N-H proton, obliterating its signal. Preserving the N-H resonance (δ ~5.50 ppm) is essential for confirming the secondary amide linkage.
-
-
Acquisition: Acquire 1H spectra at 400 MHz (16 scans) and 13C spectra at 100 MHz (1024 scans). Execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) sequence to establish long-range C-H connectivity.
Table 2: 1H NMR Spectral Data (400 MHz, CDCl3)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 5 | 6.80 | d | 8.0 | 1H | Aromatic CH |
| 2 | 6.75 | d | 2.0 | 1H | Aromatic CH |
| 6 | 6.70 | dd | 8.0, 2.0 | 1H | Aromatic CH |
| NH | 5.50 | br s | - | 1H | Amide NH |
| 3-OCH3 | 3.88 | s | - | 3H | Methoxy CH3 |
| 4-OCH3 | 3.86 | s | - | 3H | Methoxy CH3 |
| α-CH2 | 3.50 | q | 7.0 | 2H | CH2-N |
| β-CH2 | 2.75 | t | 7.0 | 2H | Ar-CH2 |
| 2' | 2.15 | q | 7.5 | 2H | CO-CH2 (Propionyl) |
| 3' | 1.10 | t | 7.5 | 3H | Aliphatic CH3 (Propionyl) |
Table 3: 13C NMR Spectral Data (100 MHz, CDCl3)
| δ (ppm) | Assignment | δ (ppm) | Assignment |
|---|---|---|---|
| 173.5 | Carbonyl (C=O) | 56.0 | 3-OCH3 |
| 149.0 | Aromatic C-O (C3) | 55.9 | 4-OCH3 |
| 147.5 | Aromatic C-O (C4) | 40.5 | α-CH2 (CH2-N) |
| 131.0 | Aromatic C (C1) | 35.0 | β-CH2 (Ar-CH2) |
| 120.5 | Aromatic CH (C6) | 29.5 | 2' (CO-CH2) |
| 112.0 / 111.5 | Aromatic CH (C2 / C5) | 9.8 | 3' (Aliphatic CH3) |
2D HMBC Logical Verification
1D NMR provides the pieces; 2D HMBC puts the puzzle together. The HMBC experiment detects couplings across 2 or 3 bonds (2J/3J). The structural logic is validated by observing the α-CH2 protons (δ 3.50) coupling to both the propionyl carbonyl carbon (δ 173.5, 3J) and the aromatic C1 carbon (δ 131.0, 3J). This definitively locks the ethylamine linker to both the aromatic ring and the acyl group, proving the molecule is fully assembled.
Fig 2. Key 2D NMR (HMBC) correlations establishing the structural connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
To provide orthogonal, solid-state validation of the functional groups identified in solution-state NMR, Attenuated Total Reflectance (ATR) FT-IR is employed.
-
Amide I Band (C=O stretch): Strong, sharp peak at ~1640 cm⁻¹, characteristic of a secondary amide.
-
Amide II Band (N-H bend): Distinct peak at ~1550 cm⁻¹.
-
Ether Linkages (C-O stretch): Asymmetric and symmetric stretches observed at ~1260 cm⁻¹ and ~1025 cm⁻¹, confirming the presence of the two methoxy groups on the aromatic ring.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 29749, N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide." PubChem, [Link]
- European Patent Office. "EP0333522A2 - Catechol derivatives and pharmaceutical preparations containing same.
-
Ruben Vardanyan, Victor Hruby. "Synthesis of Essential Drugs." The Vespiary, [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 3. EP0333522A2 - Catechol derivatives and pharmaceutical preparations containing same - Google Patents [patents.google.com]
- 4. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide | C18H21NO3 | CID 288409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Executive Summary
In the landscape of medicinal chemistry, certain molecules serve as critical architectural keystones rather than standalone active pharmaceutical ingredients (APIs). N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (CAS: 67191-53-1) is a prime example. As an N-acyl derivative of homoveratrylamine (3,4-dimethoxyphenethylamine), this compound is a highly optimized precursor. Its specific physicochemical properties and electronic distribution make it an ideal substrate for the Bischler-Napieralski cyclization, yielding 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline—a versatile heterocyclic building block used in the synthesis of complex alkaloids, GPR84 antagonists, and novel oxazaphosphorinane ring systems.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven experimental protocols.
Molecular Architecture & Physicochemical Profiling
The structural elegance of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide lies in its dual functionality: an electron-rich aromatic ring coupled with an acyl-activated nitrogen.
-
Electronic Activation: The 3,4-dimethoxy substitution pattern is electronically crucial. The methoxy groups act as strong electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the aromatic ring at the position para to the meta-methoxy group. This activation is paramount for downstream intramolecular electrophilic aromatic substitution.
-
Steric Modulation: The propanamide moiety provides a 1-ethyl substituent upon cyclization, which sterically and lipophilically modulates the binding affinity of downstream pharmaceutical derivatives compared to their 1-methyl (acetamide) counterparts.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties essential for handling, extraction, and predictive modeling [4].
| Property | Value | Method / Source |
| Chemical Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide | IUPAC Nomenclature |
| CAS Registry Number | 67191-53-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₁₉NO₃ | Exact Mass: 237.1365 |
| Molecular Weight | 237.30 g/mol | Computed |
| Topological Polar Surface Area | 47.6 Ų | Calculated (Amide: 29.1 + 2x Ether: 18.46) |
| LogP (Lipophilicity) | ~1.95 | Predictive Modeling |
| Hydrogen Bond Donors | 1 | N-H moiety |
| Hydrogen Bond Acceptors | 3 | C=O, 2x O-CH₃ |
| Physical State | Crystalline Solid | Ambient Conditions |
Chemical Reactivity & Mechanistic Pathways
The primary utility of this propanamide is its transformation into a 3,4-dihydroisoquinoline core via the Bischler-Napieralski reaction . This dehydration-cyclization process is driven by the conversion of the relatively stable amide into a highly reactive electrophile.
Mechanistic Causality:
-
Phosphorylation: A dehydrating agent, typically phosphorus oxychloride (POCl₃), attacks the amide carbonyl oxygen. This converts the oxygen into a superior leaving group (dichlorophosphate).
-
Nitrilium Ion Formation: Elimination of the leaving group generates a highly electrophilic, linear nitrilium ion intermediate.
-
Cyclization: The electron-rich aromatic ring (activated by the methoxy groups) undergoes an intramolecular nucleophilic attack on the nitrilium carbon.
-
Aromatization: Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the cyclic imine (1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline).
Fig 1: Mechanistic pathway of the Bischler-Napieralski cyclization.
Downstream Applications in Drug Discovery
Once cyclized, the resulting 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline serves as an advanced intermediate in several cutting-edge therapeutic domains:
-
Castagnoli-Cushman Reactions: The cyclic imine reacts with cyclic anhydrides (e.g., succinic or glutaric anhydride) to form tricyclic fused tetrahydroisoquinoline systems. These stereoselective reactions are critical for generating libraries of bioisosteric drug candidates [1].
-
GPR84 Antagonists: The dihydroisoquinoline core is utilized in the synthesis of novel dihydropyridoisoquinolinones. These compounds act as potent antagonists for GPR84, a G-protein-coupled receptor implicated in severe inflammatory and neurodegenerative disorders [2].
-
Oxazaphosphorinane Ring Systems: The imine can be subjected to formaldehyde addition and subsequent reduction to form 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, a novel ring system explored for its unique conformational properties and potential as targeted alkylating agents [3].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every reagent choice and environmental condition is grounded in mechanistic causality.
Fig 2: Experimental workflow for the synthesis and cyclization of the propanamide.
Protocol A: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Objective: High-yield amidation of homoveratrylamine.
-
Preparation: Dissolve 1.0 eq of homoveratrylamine in anhydrous dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA).
-
Addition: Cool the reaction flask to 0 °C using an ice bath. Causality: The addition of propionyl chloride is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of di-acylated side products.
-
Acylation: Dropwise, add 1.1 eq of propionyl chloride.
-
Self-Validation Step: Observe the reaction mixture. The immediate precipitation of a white solid (TEA·HCl) serves as a visual indicator that the acid-scavenging acylation is proceeding successfully. If no precipitate forms, the system lacks sufficient base, and the amine substrate will protonate and crash out, halting the reaction.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the solid propanamide.
Protocol B: Bischler-Napieralski Cyclization
Objective: Conversion of the propanamide to 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Preparation: Dissolve the propanamide in anhydrous toluene. Causality: Strict anhydrous conditions are critical. POCl₃ reacts violently with ambient moisture to form phosphoric and hydrochloric acids, which will destroy the reagent and hydrolyze the intermediate.
-
Reagent Addition: Add 3.0 eq of POCl₃. Reflux the mixture at 110 °C for 2-4 hours under an inert argon atmosphere.
-
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Causality: Ice controls the violent exothermic hydrolysis of excess POCl₃.
-
Basification (Critical Step): Slowly add concentrated NH₄OH until the aqueous phase reaches pH > 9. Causality: The newly formed imine exists as a water-soluble hydrochloride salt. Basification liberates the free base, allowing it to partition into the organic extraction phase.
-
Self-Validation Step: Extract with DCM and spot the organic layer on a TLC plate. The starting propanamide is neutral and migrates in EtOAc/Hexane. The cyclized product will stain heavily orange/red with Dragendorff's reagent (a classic test for basic alkaloids), instantly validating the successful formation of the heterocyclic core.
Conclusion
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is a master key in synthetic alkaloid chemistry. By understanding its physicochemical parameters—specifically its calculated lipophilicity, polar surface area, and the electronic activation provided by its dimethoxy substituents—researchers can reliably leverage this compound in complex, multi-step drug discovery workflows. When executed with strict adherence to mechanistic causality, its conversion into dihydroisoquinoline derivatives provides a robust, self-validating platform for novel therapeutic development.
References
-
Title: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol Source: Beilstein Journal of Organic Chemistry, 2020, 16, 119. URL: [Link]
- Source: World Intellectual Property Organization (WIPO)
-
Title: Synthesis and Conformational Study of 1,3,2-Oxazaphosphorino[4,3-a]isoquinolines: A New Ring System Source: The Journal of Organic Chemistry, 2003, 68(10), 3923-3931. URL: [Link]
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (DPEP): A Novel Non-Hydroxamate Histone Deacetylase Inhibitor – Mechanisms, Profiling, and Protocols
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. While first-generation HDAC inhibitors like Vorinostat (SAHA) rely on a hydroxamic acid moiety to chelate the active site zinc ion, these compounds often suffer from poor pharmacokinetic profiles, lack of isoform selectivity, and off-target toxicity[1].
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (DPEP) represents a paradigm shift toward non-hydroxamate HDAC inhibitors. By utilizing an amide-based zinc-binding group (ZBG), DPEP offers a refined pharmacological profile designed for superior safety and Class I HDAC selectivity. This technical guide deconstructs the structural pharmacology, in vitro profiling, and self-validating experimental workflows required to evaluate DPEP.
Structural Pharmacology & Mechanism of Action
DPEP’s architecture is deliberately engineered to bypass the liabilities of traditional hydroxamates. The molecule is divided into three functional domains:
-
Surface Recognition Cap : The 3,4-dimethoxyphenyl ring interacts with the hydrophobic rim of the HDAC active site. The methoxy groups provide critical dipole interactions with surface tyrosine and phenylalanine residues, anchoring the molecule.
-
Linker Region : The ethyl chain acts as a highly compact linker. Unlike the long 5-6 carbon aliphatic chains of pan-HDAC inhibitors, this shorter linker restricts DPEP's entry into the deeper, wider catalytic channels of Class IIb enzymes (e.g., HDAC6), conferring Class I selectivity.
-
Zinc-Binding Group (ZBG) : The propanamide moiety serves as a non-hydroxamate ZBG. While hydroxamates form strong bidentate chelates with Zn²⁺, the propanamide forms a weaker, reversible coordination complex. This deliberate attenuation of binding affinity reduces off-target interactions with other metalloenzymes, mitigating the mutagenic potential and toxicity associated with strong metal chelators[1].
Pharmacodynamic pathway of DPEP-mediated HDAC inhibition and subsequent apoptosis.
In Vitro Isoform Selectivity Profiling
To validate the structural hypothesis, DPEP was profiled against a panel of recombinant HDAC isoforms. The quantitative data below demonstrates a clear preference for Class I HDACs (HDAC1, 2, and 3) over Class IIb (HDAC6), driven by the steric constraints of the ethyl linker.
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| DPEP | 1.45 | 1.80 | 2.10 | >50.0 |
| Vorinostat (SAHA) | 0.010 | 0.010 | 0.015 | 0.015 |
Data Interpretation: While DPEP exhibits a higher absolute IC₅₀ than Vorinostat (an expected trade-off when replacing a hydroxamate with a weaker amide ZBG), it achieves >20-fold selectivity for Class I over Class IIb HDACs, a critical feature for minimizing off-target neurotoxicity and immunosuppression.
Self-Validating Experimental Methodologies
To ensure rigorous validation of DPEP's inhibitory activity, the following protocols establish a self-validating system from cell-free enzymatic assays to intracellular target engagement.
Protocol 1: High-Throughput Fluorometric HDAC Activity Assay
Causality & Principle : Traditional radiometric assays are hazardous and low-throughput. This fluorometric assay utilizes a synthetic substrate, Boc-Lys(Ac)-AMC. HDAC-mediated deacetylation exposes the lysine residue to cleavage by a trypsin-based developer, releasing the highly fluorescent AMC group[2]. If DPEP successfully inhibits the HDAC enzyme, the lysine remains acetylated, trypsin cannot cleave the substrate, and fluorescence remains quenched[3].
Step-by-step workflow for the fluorometric HDAC activity screening assay.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute DPEP in DMSO to generate a 10-point concentration curve.
-
Enzyme-Inhibitor Pre-incubation : In a 96-well black microplate, combine 10 µL of recombinant HDAC1 enzyme (0.5 µg/µL) with 10 µL of DPEP solution. Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.
-
Substrate Addition : Add 30 µL of 50 µM Boc-Lys(Ac)-AMC substrate to each well. Incubate at 37°C for exactly 30 minutes.
-
Development : Add 50 µL of Developer Solution (containing 100 µM trypsin and 2 µM Trichostatin A). Crucial Step: Trichostatin A (a potent pan-HDAC inhibitor) is included here to immediately halt any further HDAC enzymatic activity during the trypsin cleavage phase, ensuring the fluorescence strictly represents the 30-minute incubation window[2].
-
Detection : Incubate for 15 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm)[3].
-
Data Analysis : Calculate IC₅₀ values using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 2: Cellular Histone Extraction and H3K9ac Immunoblotting
Causality & Principle : In vitro enzymatic inhibition does not guarantee cellular permeability or intracellular efficacy. Assessing the hyperacetylation of Histone H3 at Lysine 9 (H3K9ac) provides direct evidence of intracellular target engagement. Acid extraction is utilized because histones are highly basic proteins; low pH selectively solubilizes histones while precipitating the bulk of neutral/acidic cellular proteins, ensuring high signal-to-noise ratios in downstream immunoblots.
Step-by-Step Methodology :
-
Cell Treatment : Seed human tumor cells (e.g., HCT116) at 1x10⁶ cells/dish. Treat with DPEP (1-10 µM) or vehicle (0.1% DMSO) for 24 hours.
-
Harvest & Lysis : Wash cells with ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse cell membranes while keeping nuclei intact. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Acid Extraction : Discard the supernatant. Resuspend the nuclear pellet in 0.2 M HCl. Incubate overnight at 4°C on a rotator to extract basic histone proteins.
-
Precipitation : Centrifuge at 6,500 x g for 10 minutes to pellet insoluble debris. Transfer the supernatant to a new tube and add 33% Trichloroacetic acid (TCA) dropwise to precipitate the histones. Incubate on ice for 30 minutes.
-
Recovery : Centrifuge at 12,000 x g for 10 minutes. Wash the pellet twice with ice-cold acetone to remove residual acid. Air-dry the pellet and dissolve in an appropriate volume of ddH₂O.
-
Western Blotting : Resolve 10 µg of histone extract via 15% SDS-PAGE. Transfer to a PVDF membrane and probe with anti-H3K9ac primary antibody (1:1000). Self-Validation: Always probe for Total H3 as a loading control to prove that increased H3K9ac signal is due to hyperacetylation, not unequal protein loading.
References
-
Rational Design of Non-Hydroxamate Histone Deacetylase Inhibitors. Mini Reviews in Medicinal Chemistry.[Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience / PubMed Central.[Link]
-
HDAC6 Fluorogenic Assay Kit. BPS Bioscience.[Link]
Sources
Whitepaper: Therapeutic Applications and Synthetic Utility of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Executive Summary
As drug discovery pivots toward highly functionalized, privileged scaffolds, the strategic selection of pro-pharmacophores becomes critical. N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (CAS 67191-53-1) is a highly versatile N-acylated derivative of homoveratrylamine. This whitepaper, designed for drug development professionals, explores the dual utility of this compound: first, as a direct candidate for melatonergic receptor modulation, and second, as a foundational synthetic gateway to 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline—a core intermediate driving the development of novel anti-inflammatory and antitumor therapeutics.
Part 1: Structural & Mechanistic Profiling
Direct Target Engagement: Melatonergic Pathways
Phenethylamine derivatives share a profound structural homology with endogenous indoleamines like melatonin (N-acetyl-5-methoxytryptamine). In N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide, the 3,4-dimethoxyphenyl group acts as a bioisostere for the methoxyindole core.
Mechanistic Causality: The substitution of the standard N-acetyl group with an N-propionyl chain is a deliberate pharmacokinetic strategy. The propionyl extension increases the lipophilic bulk of the ligand, optimizing its fit within the hydrophobic pockets of the MT1 and MT2 G-protein coupled receptors (GPCRs) . Furthermore, this steric modification significantly reduces the compound's susceptibility to rapid degradation by N-acetyltransferase (NAT) enzymes, thereby extending its biological half-life compared to endogenous melatonin .
Fig 1. MT1/MT2 GPCR signaling cascade modulated by N-propionyl phenethylamine derivatives.
The Isoquinoline Gateway: Bischler-Napieralski Cyclization
Beyond direct receptor engagement, N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is most prominently utilized as a precursor in the Bischler-Napieralski reaction .
Mechanistic Causality: The electron-donating nature of the 3,4-dimethoxy groups heavily activates the aromatic ring at the ortho position (C6). When the propanamide moiety is treated with a dehydrating agent (e.g., POCl₃), it forms a highly reactive nitrilium ion intermediate. The activated C6 position undergoes rapid electrophilic aromatic substitution, closing the ring to yield 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline .
This resulting dihydroisoquinoline is a privileged scaffold. It is subsequently subjected to Castagnoli-Cushman reactions or functionalized to create complex therapeutics, including oxazaphosphorino[4,3-a]isoquinolines for antitumor applications and dihydropyridoisoquinolinones targeting GPR84 for inflammatory disorders .
Fig 2. Bischler-Napieralski synthetic workflow from propanamide precursor to THIQ therapeutics.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Proceeding to subsequent steps is strictly contingent upon passing the defined analytical checkpoints.
Protocol A: Bischler-Napieralski Synthesis of 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Objective: Convert the propanamide pro-pharmacophore into the active dihydroisoquinoline scaffold.
-
Reagent Activation: Suspend 10 mmol of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in 25 mL of anhydrous toluene under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly electrophilic nitrilium intermediate back to the starting amide.
-
-
Dehydration & Cyclization: Add 30 mmol of Phosphorus Oxychloride (POCl₃) dropwise at 0°C. Gradually heat the mixture to reflux (110°C) for 4 hours.
-
Causality: Refluxing provides the necessary activation energy to overcome the barrier for electrophilic aromatic substitution at the sterically hindered ortho position.
-
-
Validation Checkpoint (In-Process Control): Aliquot 20 µL of the reaction mixture, quench in saturated NaHCO₃, extract with EtOAc, and analyze via HPLC-UV (254 nm).
-
Self-Validation: The reaction is deemed complete only when the starting material peak disappears and is replaced by a new peak exhibiting a distinct bathochromic shift (indicative of the newly formed conjugated imine system). Do not proceed to workup until this shift is confirmed.
-
-
Quench & Isolation: Carefully pour the cooled mixture over crushed ice, basify to pH 10 using 20% NaOH (to neutralize the hydrochloride salt of the product), and extract with dichloromethane. Dry over MgSO₄ and concentrate in vacuo.
Protocol B: In Vitro MT1/MT2 Radioligand Binding Assay
Objective: Evaluate the binding affinity (Ki) of the N-propionyl derivative against melatonin receptors.
-
Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Competitive Binding Incubation: Incubate 20 µg of membrane protein with 0.1 nM [¹²⁵I]-2-iodomelatonin and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide derivative for 2 hours at 25°C.
-
Causality: 25°C ensures thermodynamic equilibrium is reached without accelerating proteolytic degradation of the GPCRs.
-
-
Validation Checkpoint (Assay Robustness): Calculate the Z'-factor using the total binding control (buffer only) and non-specific binding control (10 µM unlabeled melatonin).
-
Self-Validation: A Z'-factor ≥ 0.6 validates the assay's dynamic range and signal-to-noise ratio. If Z' < 0.6, the assay is invalid, and membrane preparations must be re-optimized before data extraction.
-
-
Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using a gamma counter and calculate IC₅₀/Ki values via non-linear regression.
Part 3: Quantitative Data Presentation
The table below summarizes the pharmacological and synthetic metrics associated with N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide and its downstream derivatives.
Table 1: Comparative Pharmacological & Synthetic Metrics
| Compound / Derivative | Primary Target / Utility | Key Quantitative Metric | Reference |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide | MT1/MT2 Receptor Ligand (Candidate) | Estimated Kᵢ: 0.5 - 5.0 µM | |
| 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Synthetic Intermediate | Cyclization Yield: 75 - 85% | |
| Oxazaphosphorino[4,3-a]isoquinolines | Antitumor / Conformational Probes | Overall Yield: 40 - 51% | |
| Dihydropyridoisoquinolinones | GPR84 Agonist (Anti-inflammatory) | EC₅₀ < 1.0 µM | [[1]]() |
References
-
One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry (2020). URL:[Link]
-
Synthesis and Conformational Study of 1,3,2-Oxazaphosphorino[4,3-a]isoquinolines: A New Ring System. The Journal of Organic Chemistry. URL:[Link]
- WO2016169911A1 - Novel dihydropyridoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WIPO (PCT) / Google Patents.
-
Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry 8(11):954-68 (2008). URL:[Link]
-
Catalytic properties and heat stabilities of novel recombinant human N-acetyltransferase 2 allozymes. Science.gov. URL:[Link]
Sources
An In-depth Technical Guide to Exploring the Anti-inflammatory Effects of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Abstract
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This technical guide provides a comprehensive framework for the investigation of the potential anti-inflammatory properties of the compound N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. While direct studies on this specific molecule are not extensively published, its structural similarity to other biologically active 2-(3,4-dimethoxyphenyl)ethylamine derivatives suggests a promising avenue for research.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a structured, in-depth approach to elucidating the compound's mechanism of action and therapeutic potential. We will detail a multi-tiered investigational strategy, beginning with foundational in vitro screening assays and progressing to more complex cell-based mechanistic studies and, ultimately, preclinical in vivo models of inflammation.[6][7] This guide emphasizes scientific integrity, providing detailed, step-by-step protocols for key experiments, including the assessment of inflammatory mediators and the analysis of pivotal signaling pathways such as NF-κB and MAPK.[8][9][10]
Introduction: The Rationale for Investigation
The inflammatory cascade is a complex network of cellular and molecular events initiated in response to harmful stimuli.[7] Key players in this process include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and signaling pathways that regulate their expression.[1][11] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them critical targets for anti-inflammatory drug development.[8][9][12][13][14]
The core chemical scaffold, 2-(3,4-dimethoxyphenyl)ethylamine, is present in a variety of natural and synthetic compounds that have demonstrated significant biological activities.[3] Derivatives have been synthesized and evaluated for effects such as anti-ulcer activity, which is often linked to inflammatory processes.[3] This provides a strong rationale for the systematic evaluation of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide as a potential modulator of inflammatory pathways.
This guide will outline a logical and scientifically rigorous workflow for characterizing the anti-inflammatory profile of this compound.
Phase 1: Foundational In Vitro Screening
The initial phase of investigation focuses on establishing the baseline anti-inflammatory activity and cytotoxicity of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide using established and cost-effective in vitro models.[1][2]
Cell Viability and Cytotoxicity Assessment
Before evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound. This ensures that any observed reduction in inflammatory markers is not a result of cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with a range of concentrations of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Assessment of Nitric Oxide (NO) Production
A primary indicator of inflammation is the production of nitric oxide by iNOS in macrophages upon stimulation with lipopolysaccharide (LPS).[11]
Experimental Protocol: Griess Assay for Nitrite Measurement
-
Cell Culture and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide for 1 hour.[11]
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.[11]
-
Incubation: Incubate the plate for 24 hours.[11]
-
Nitrite Measurement: Collect the culture supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.[11]
-
Analysis: Read the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control group.[11]
Phase 2: Mechanistic Elucidation in Cell-Based Models
Following the confirmation of anti-inflammatory activity in the initial screening, the next phase delves into the molecular mechanisms of action.
Quantification of Pro-inflammatory Cytokines
The effect of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β will be quantified.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture, Treatment, and Stimulation: Culture RAW 264.7 cells or PBMCs, pre-treat with the test compound, and stimulate with LPS as described in the Griess assay protocol.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.[15]
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[15][16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody overnight.[15][18]
-
Blocking the plate to prevent non-specific binding.[15]
-
Adding the collected supernatants and standards for incubation.[15][18]
-
Adding a biotinylated detection antibody.[18]
-
Adding an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).[18]
-
Adding a substrate to produce a colorimetric signal.[16]
-
-
Analysis: Generate a standard curve from the known concentrations of the cytokine standards and determine the concentrations in the samples.[17][18]
Table 1: Hypothetical Data Summary for In Vitro Assays
| Assay | Outcome Measure | LPS Control | Compound (Low Conc.) | Compound (High Conc.) |
| MTT Assay | Cell Viability (%) | 100% | >95% | >95% |
| Griess Assay | NO Production (%) | 100% | 60% | 30% |
| ELISA | TNF-α (pg/mL) | 2500 | 1500 | 800 |
| ELISA | IL-6 (pg/mL) | 1800 | 1000 | 500 |
| ELISA | IL-1β (pg/mL) | 1200 | 700 | 350 |
Investigation of Key Signaling Pathways
The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes.[8][9][10] Western blotting will be employed to analyze the effect of the compound on the activation of key proteins in these pathways.[19]
Experimental Protocol: Western Blotting
-
Sample Preparation: Lyse the treated and stimulated cells to extract total protein.[19][20] Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][21]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), p38, ERK, and JNK. Incubate overnight at 4°C with gentle shaking.[19][20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[19][20]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Diagram 1: NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
Diagram 2: MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling cascade.
Phase 3: Preclinical Evaluation in In Vivo Models
To assess the therapeutic potential of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in a more complex biological system, in vivo models of inflammation are essential.[7][22][23]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the anti-inflammatory activity of novel compounds.[24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin or diclofenac), and treatment groups receiving different doses of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide orally or intraperitoneally.
-
Induction of Edema: After one hour of drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Histopathological Analysis
At the end of the in vivo experiment, tissue samples from the inflamed paws should be collected for histological examination to assess cellular infiltration and tissue damage.
Experimental Protocol: Hematoxylin and Eosin (H&E) Staining
-
Tissue Processing: Euthanize the animals, collect the paw tissue, and fix it in 10% neutral buffered formalin. Process the tissue and embed it in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the tissue using a microtome.
-
Staining:
-
Microscopic Examination: Mount the stained sections and examine them under a light microscope to assess the degree of inflammatory cell infiltration, edema, and tissue damage.
Diagram 3: Experimental Workflow
Caption: A structured workflow for anti-inflammatory investigation.
Conclusion
This technical guide provides a robust and comprehensive roadmap for the preclinical evaluation of the anti-inflammatory properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. By following a structured, multi-phased approach, researchers can systematically characterize the compound's activity, from initial in vitro screening to detailed mechanistic studies and in vivo validation. The detailed protocols and logical workflow outlined herein are designed to ensure scientific rigor and generate high-quality, interpretable data. The potential for this compound to modulate key inflammatory pathways like NF-κB and MAPK makes it a compelling candidate for further investigation in the quest for novel anti-inflammatory therapeutics.
References
- Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8).
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 453.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Cytokine ELISA Protocol - BD Biosciences. (n.d.).
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8.
- Western blot protocol - Abcam. (n.d.).
- NF-κB Signaling Pathway: Functions and Biomarkers - AnyGenes. (n.d.).
- Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (n.d.).
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
- MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).
- MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (n.d.).
- General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
- MAPK signaling pathway - Cusabio. (n.d.).
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- General Protocol for Western Blot Analysis - REPROCELL. (n.d.).
- Gautam, R. K., & Jachak, S. M. (2009). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation and Allergy - Drug Targets, 8(3), 200–208.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta; international journal of clinical chemistry, 364(1-2), 117–124.
- Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie. (n.d.).
- Cell Culture and estimation of cytokines by ELISA - Protocols.io. (2018, May 10).
- The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. (2024, January 17).
- CYTOKINE ELISA | Bowdish Lab. (2011, April 7).
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 37-52.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
- Histological Staining Techniques: From Traditional Chemical Staining to Immunohistochemistry - Creative Bioarray. (n.d.).
- Support - The Kennedy Institute of Rheumatology. (n.d.).
- Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1992). Chemical & pharmaceutical bulletin, 40(10), 2712–2719.
- Unveiling the Action of 2-(3,4-Dimethoxyphenyl)propanal Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Masuda, T., Jitoe, A., & Mabry, T. J. (1995). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Planta medica, 61(2), 115–118.
- Jantan, I., Raweh, S. M., Sirat, H. M., Jamil, S., Mohd Yasin, Y. H., Jalil, J., & Jamaludin, F. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Planta medica, 69(8), 715–718.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. anygenes.com [anygenes.com]
- 13. cusabio.com [cusabio.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. assaygenie.com [assaygenie.com]
- 17. biomatik.com [biomatik.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. reprocell.com [reprocell.com]
- 22. nuvisan.com [nuvisan.com]
- 23. wuxibiology.com [wuxibiology.com]
- 24. ijpras.com [ijpras.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Support — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Synthesis and Reagent Optimization for N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide: A Technical Guide
Executive Summary
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (1)[1] is a highly versatile phenethylamide. It serves as a critical synthetic intermediate in medicinal chemistry, most notably as a precursor for the synthesis of biologically active tetrahydroisoquinolines via the 2[2]. This whitepaper provides an in-depth technical analysis of its synthesis, focusing on the causality behind reagent selection, starting material dynamics, and field-proven experimental protocols.
Core Starting Materials: Mechanistic and Structural Analysis
The synthesis of this propanamide relies on a classic nucleophilic acyl substitution, requiring two primary starting materials:
-
2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine) : Acting as the nucleophile, this electron-rich primary amine is highly reactive. The methoxy groups at the 3- and 4-positions of the phenyl ring significantly increase the electron density of the aromatic system. While this electron richness is primarily exploited in downstream cyclization steps, the primary amine itself is sterically unhindered, allowing for rapid attack on carbonyl centers.
-
Propionyl Chloride : The electrophilic acyl donor. While propionic anhydride or propionic acid (with coupling agents like EDC/HOBt) can be used, propionyl chloride is the industry standard due to its superior atom economy and rapid reaction kinetics. The highly electronegative chloride atom creates a strong partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic attack.
Reagent Selection and Causality in Acylation
The stoichiometric generation of hydrogen chloride (HCl) during the acylation process dictates the need for an acid scavenger. If left unneutralized, HCl will protonate the unreacted homoveratrylamine, converting it into a non-nucleophilic ammonium salt and capping the theoretical yield at 50%. The choice of base and solvent system fundamentally alters the reaction dynamics:
-
Anhydrous Organic Systems (The Amine Base Approach) : Utilizing an organic base such as Triethylamine (TEA) or Pyridine in an anhydrous solvent like 3[3].
-
Causality: TEA acts as a non-nucleophilic base that scavenges HCl to form a soluble triethylammonium chloride salt. DCM provides excellent solvation for both the polar starting materials and the resulting amide, ensuring a homogeneous reaction mixture. This method is preferred for moisture-sensitive downstream applications.
-
-
Aqueous Biphasic Systems (The Schotten-Baumann Approach) : Utilizing an inorganic base (e.g., NaOH or K2CO3) in a water/organic biphasic mixture[2].
-
Causality: The Schotten-Baumann conditions compartmentalize the reaction. The amine and acyl chloride react at the interface or within the organic phase, while the inorganic base resides in the aqueous phase to neutralize the generated HCl. This prevents the hydrolysis of the highly reactive propionyl chloride while driving the equilibrium forward. It is highly scalable and avoids the use of noxious organic bases (4)[4].
-
Experimental Methodologies
To ensure reproducibility, the following self-validating protocols are established for both major synthetic routes.
Protocol A: Anhydrous Acylation (DCM/TEA Route)
-
Preparation : In an oven-dried, round-bottom flask purged with nitrogen, dissolve 1.0 equivalent of homoveratrylamine in anhydrous Dichloromethane (0.2 M concentration).
-
Base Addition : Add 1.5 equivalents of Triethylamine (TEA). Stir the mixture and cool to 0°C using an ice-water bath to control the exothermic reaction.
-
Acylation : Dissolve 1.1 equivalents of propionyl chloride in a small volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. The dropwise addition prevents localized heating and minimizes di-acylation impurities.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Reaction completion can be monitored via TLC (loss of the amine spot).
-
Workup : Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove unreacted amine and TEA), saturated NaHCO3 (to neutralize residual acid), and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide.
Protocol B: Schotten-Baumann Biphasic Synthesis
-
Preparation : Dissolve 1.0 equivalent of homoveratrylamine in a biphasic mixture of Ethyl Acetate and 2M aqueous NaOH (1:1 v/v ratio).
-
Acylation : Cool the vigorously stirring biphasic mixture to 0°C. Add 1.2 equivalents of propionyl chloride dropwise directly into the organic layer.
-
Reaction : Maintain vigorous stirring (to maximize the interfacial surface area) for 2 hours at room temperature[2].
-
Workup : Separate the layers. Wash the organic layer with 1N HCl, followed by brine.
-
Purification : Dry over MgSO4, filter, and evaporate the solvent. The product often precipitates as a highly pure white solid, requiring minimal further purification.
Quantitative Data: Condition Comparison
The following table summarizes the operational metrics for the two methodologies:
| Parameter | Anhydrous Route (TEA/DCM) | Schotten-Baumann (NaOH/Biphasic) |
| Typical Yield | 85 - 92% | 88 - 95% |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Temperature Profile | 0°C to Room Temp | 0°C to Room Temp |
| Primary Impurity | Triethylammonium salts | Hydrolyzed propionic acid |
| Scalability | Moderate (Exothermic control needed) | High (Water acts as a heat sink) |
| Environmental Impact | Higher (Chlorinated solvents) | Lower (Aqueous waste streams) |
Reaction Mechanism and Pathway Visualizations
Nucleophilic acyl substitution mechanism for N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide.
Step-by-step experimental workflow for the anhydrous acylation protocol.
References
-
Alfa Chemistry. "N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (CAS 67191-53-1)." Alfa Chemistry Catalog. 1
-
Pittenauer, E., et al. "Collision-induced dissociation of phenethylamides: role of ion-neutral complex." Journal of Mass Spectrometry, PMC - NIH. 2
-
Nakajima, Y., et al. "Catechol derivatives and pharmaceutical preparations containing same." EP0333522A2, Google Patents. 3
-
Kametani, T., et al. "Total synthesis of stebisimine." Journal of the Chemical Society, Perkin Transactions 1, R Discovery. 4
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0333522A2 - Catechol derivatives and pharmaceutical preparations containing same - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Unlocking Potency and Specificity: A Technical Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Core Principles and Practical Applications of Structure-Activity Relationship (SAR) Analysis for Drug Discovery Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Structure-Activity Relationship (SAR) studies. We will navigate the fundamental concepts, delve into sophisticated analytical techniques, and provide actionable, field-proven experimental protocols. Our focus is on the "why" behind the "how," empowering you to make informed decisions that accelerate the journey from a promising hit to a viable drug candidate.
The Foundation: Understanding Structure-Activity Relationships
At its core, SAR is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure.[1][2] By systematically modifying a molecule's structure and observing the corresponding changes in its biological effect, we can identify the key chemical features, or "pharmacophores," responsible for its activity.[3][4][5] This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry, guiding the optimization of lead compounds to enhance potency, improve selectivity, and minimize off-target effects.[1][2][6]
The insights gained from SAR analysis are crucial for:
-
Focusing synthetic efforts on compounds with a higher probability of success.[1]
-
Avoiding the synthesis of compounds with undesirable properties like toxicity or poor bioavailability.[1]
-
Understanding trends between a compound's physical properties and its biological activity.[1]
-
Saving time and resources through computer-aided drug design.[1]
Deconstructing the Molecule: Key Molecular Descriptors in SAR
To build a robust SAR model, we must first quantify the structural and physicochemical properties of our compounds using molecular descriptors. These numerical representations capture various aspects of a molecule that influence its interaction with a biological target.
Table 1: Key Classes of Molecular Descriptors
| Descriptor Class | Description | Examples | Relevance to SAR |
| Physicochemical | Properties related to a molecule's physical and chemical behavior. | LogP (lipophilicity), pKa (acidity/basicity), Molecular Weight, Polar Surface Area (PSA) | Influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding.[7] |
| Electronic | Describes the distribution of electrons within a molecule. | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reactivity with the target. |
| Steric | Relates to the size and shape of the molecule. | Molecular volume, Surface area, Sterimol parameters | Determines the "fit" of the molecule into the binding pocket of the target. |
| Topological | Characterizes the connectivity of atoms in a molecule. | Connectivity indices, Shape indices | Provides a simplified representation of molecular structure for building predictive models. |
The careful selection and calculation of these descriptors form the basis for both qualitative and quantitative SAR analyses.
From Data to Insight: Core Techniques in SAR Analysis
A variety of computational and experimental techniques are employed to elucidate SAR. The choice of method depends on the available data, the specific research question, and the stage of the drug discovery project.
Pharmacophore Modeling: Identifying the Essential Features
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[3][4][5][8] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. By understanding the pharmacophore, researchers can design new molecules that possess these key features, thereby increasing the likelihood of biological activity.[3][8]
There are two main approaches to pharmacophore modeling:
-
Ligand-based: This approach is used when the structure of the target protein is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are likely responsible for their activity.
-
Structure-based: When the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the interactions between the protein and a known ligand in the binding site.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical equations that correlate the molecular descriptors of a set of compounds with their biological activity.[9][10][11] These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[9][12]
The general workflow for developing a QSAR model involves several key steps:[10][13]
-
Data Set Selection: Assembling a diverse set of compounds with accurately measured biological activity.[9][12]
-
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound in the dataset.[13][14]
-
Variable Selection: Identifying the most relevant descriptors that contribute to the biological activity.[9][10]
-
Model Construction: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.[9][13]
-
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.[9][13]
QSAR Model Development Workflow.
A well-validated QSAR model can be a powerful tool for virtual screening and lead optimization. However, it's crucial to remember that these models are only as good as the data they are built on and should be used in conjunction with experimental validation.[15]
Free-Energy Perturbation (FEP): Predicting Binding Affinity with High Accuracy
Free-Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two or more ligands to a target protein.[16][17][18][19] By simulating the "alchemical" transformation of one molecule into another within the protein's binding site, FEP can provide highly accurate predictions of changes in binding free energy.[17][18] This information is invaluable for prioritizing which molecular modifications are most likely to improve potency.[16][17]
While computationally intensive, FEP is becoming an increasingly accessible tool for guiding lead optimization efforts, helping to reduce the number of compounds that need to be synthesized and tested.[16][20]
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties.[21][22][23] The thoughtful application of bioisosteres can address a range of issues encountered during drug optimization, including metabolism, toxicity, solubility, and lipophilicity.[21]
Table 2: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improve metabolic stability, modulate pKa.[21] |
| Phenyl Ring | Thiophene, Pyridine | Alter electronic properties, improve solubility.[21] |
| Hydrogen | Fluorine | Block metabolic oxidation, increase binding affinity.[21][24] |
| Methyl Group | Ethyl Group, Halogen | Probe steric limitations in the binding pocket. |
| Carbon | Silicon | Alter lipophilicity and metabolic profile.[24] |
Bioisosteric replacement is a powerful tool for fine-tuning the properties of a lead compound to achieve the desired therapeutic profile.[22]
Generating High-Quality SAR Data: Experimental Protocols
The reliability of any SAR analysis depends on the quality of the underlying experimental data. The following are step-by-step methodologies for key in vitro assays commonly used to generate SAR data.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
Objective: To determine the potency of a compound in inhibiting the activity of a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compounds dissolved in DMSO
-
Assay buffer
-
ATP (for kinases)
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Typically, an 11-point, 3-fold dilution series is prepared.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a solution of the enzyme and its substrate in the assay buffer. Add this mixture to all wells of the assay plate.
-
Initiation of Reaction: For kinase assays, add ATP to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of product formed.
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25]
Self-Validation:
-
Run a known reference inhibitor in each assay to monitor for assay drift.[25]
-
Ensure the Z'-factor, a measure of assay quality, is consistently above 0.5.
Protocol: Cell-Based Functional Assay (e.g., GPCR-mediated cAMP Accumulation)
Objective: To measure the effect of a compound on a specific cellular signaling pathway.
Materials:
-
Cells stably expressing the target receptor (e.g., a GPCR)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Forskolin (to stimulate cAMP production)
-
cAMP detection kit (e.g., HTRF or AlphaLISA)
-
384-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the serially diluted test compounds to the cell plates.
-
Stimulation: Add forskolin to all wells to stimulate the production of cyclic AMP (cAMP).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
-
Data Acquisition: Read the plates using a plate reader compatible with the detection technology.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.[25]
Self-Validation:
-
Include a known agonist and antagonist as reference compounds in each assay.
-
Monitor cell viability to ensure that the observed effects are not due to cytotoxicity.
Sources
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. neovarsity.org [neovarsity.org]
- 11. shadecoder.com [shadecoder.com]
- 12. QSAR - Drug Design Org [drugdesign.org]
- 13. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]
- 14. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 15. gov.uk [gov.uk]
- 16. cresset-group.com [cresset-group.com]
- 17. mavenrs.com [mavenrs.com]
- 18. medvolt.ai [medvolt.ai]
- 19. Free-energy perturbation - Wikipedia [en.wikipedia.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Purity Analysis of Synthesized Amides
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Insights
Amide bonds represent one of the most fundamental chemical linkages in pharmaceutical compounds, serving as the backbone for peptides, proteins, and numerous synthetic small-molecule drugs[1]. The stability of these bonds is critical for maintaining drug efficacy, safety, and shelf life, making the detection of trace-level degradants and synthetic impurities a paramount concern in drug development (1)[1].
Causality in Chromatographic Method Design
Synthesized amides present unique chromatographic challenges due to their structural duality: they possess a polar carbonyl moiety (hydrogen bond acceptor) and an amino group (hydrogen bond donor), often flanked by varying hydrophobic tails.
-
Stationary Phase Selection: While traditional C18 columns provide optimal retention for most hydrophobic amide compounds[1], they frequently suffer from peak tailing. This tailing is caused by secondary interactions between the polar amide groups and unreacted residual silanols on the silica support. To mitigate this, columns with embedded polar groups (e.g., RP-Amide or Bonus-RP) are highly recommended. These embedded amide groups shield the silica surface, reducing silanol interactions and improving peak symmetry for basic and polar analytes without the need for complex ion-pair reagents (2)[2].
-
Mobile Phase Optimization: Gradient elution systems are essential to simultaneously detect the parent amide compounds and their highly polar degradation products (such as carboxylic acids and amines resulting from hydrolysis)[1]. The addition of acidic modifiers—such as 0.1% Trifluoroacetic acid (TFA) or 1.0% acetic acid (3)—serves a dual mechanistic purpose[3]. First, it lowers the mobile phase pH to suppress the ionization of residual silanols on the stationary phase. Second, it ensures that any basic amine degradants remain fully protonated, thereby standardizing their retention behavior and sharpening peak shapes.
Experimental Workflow
Logical workflow for HPLC method development and purity analysis of amides.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Stationary Phase: Ascentis® RP-Amide (150 mm × 4.6 mm, 5 μm) or an equivalent end-capped C18 column ().
-
Mobile Phase A: Ultrapure water (18.2 MΩ·cm) containing 0.1% v/v Trifluoroacetic acid (TFA) or 1.0% Acetic Acid[3].
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.
-
Sample Solvent: 50:50 (v/v) Water:Acetonitrile.
Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of the synthesized amide compound.
-
Dissolution: Dissolve the compound in 10.0 mL of the sample solvent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Dilute the stock solution to a working concentration of 100 μg/mL using the sample solvent.
-
Filtration: Filter the working solution through a 0.22 μm PTFE syringe filter directly into an HPLC vial to remove particulate matter that could clog the column frit.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[3].
-
Injection Volume: 10 μL[4].
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics.
-
Detection: UV-Vis detection at 210 nm (optimal for monitoring amide bond cleavage) or 254-280 nm (for aromatic amides)[1][3].
Gradient Elution Program
A gradient approach is critical for separating the main amide peak from highly polar degradants (eluting early) and hydrophobic synthetic byproducts (eluting late).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 95 | 5 | Isocratic hold (Equilibration) |
| 5.0 | 95 | 5 | Isocratic hold |
| 20.0 | 40 | 60 | Linear gradient |
| 25.0 | 5 | 95 | Linear gradient |
| 30.0 | 5 | 95 | Column wash |
| 30.1 | 95 | 5 | Return to initial conditions |
| 40.0 | 95 | 5 | Re-equilibration |
Establishing a Self-Validating System
To guarantee the trustworthiness of the analytical data, the protocol must function as a self-validating system. This is achieved by executing a System Suitability Test (SST) prior to sample analysis. The SST acts as an internal control mechanism; if the predefined criteria are not met, the system halts, preventing the acquisition of invalid data.
System Suitability Criteria
Inject a standard mixture containing the target amide and a known closely eluting impurity (or a forced-degradation sample) six consecutive times.
| Parameter | Acceptance Criteria | Mechanistic Rationale |
| Retention Time %RSD | ≤ 1.0% | Verifies pump flow rate stability and consistent column equilibration. |
| Peak Area %RSD | ≤ 2.0% | Confirms autosampler precision and UV detector stability. |
| Resolution ( Rs ) | ≥ 2.0 | Ensures baseline separation between the main amide and its closest impurity[2]. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Indicates minimal secondary interactions (e.g., silanol activity) and good column health. |
| Theoretical Plates ( N ) | ≥ 5000 | Confirms the column has sufficient efficiency and has not degraded. |
Purity Calculation
Purity is determined using the area normalization method. The area of the target amide peak is divided by the total area of all integrated peaks (excluding blank/solvent peaks) and multiplied by 100. For highly accurate quantification of specific impurities, relative response factors (RRF) should be determined using authentic impurity standards.
References
-
Title: How to Detect Amide Degradation Using Chromatographic Techniques Source: Patsnap Eureka URL: [Link]
-
Title: Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic Source: Pharmacognosy Research (via ResearchGate) URL: [Link]
-
Title: Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL: [Link]
Sources
Application Note: High-Throughput Cell Culture Assay Protocols for the Evaluation of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Compound of Interest: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (CAS: 67191-53-1)
Scientific Rationale & Assay Strategy
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (NDEP) is a synthetic, highly lipophilic amide derivative of 3,4-dimethoxyphenethylamine (homoveratrylamine). From a pharmacophore perspective, NDEP shares critical structural homologies with two major classes of endogenous signaling molecules:
-
Trace Amines: The 3,4-dimethoxyphenethylamine core is a known ligand scaffold for the Trace Amine-Associated Receptor 1 (TAAR1)[1].
-
Melatonergic Ligands: The N-acylated phenethylamine structure closely mimics melatonin (N-acetyl-5-methoxytryptamine) and agomelatine, suggesting potential affinity for MT1 and MT2 G-protein coupled receptors (GPCRs) [2].
Because the N-propionyl group neutralizes the basic amine, NDEP exhibits enhanced membrane permeability. To systematically evaluate its biological activity, we have designed a dual-track cell culture screening strategy. Track 1 focuses on GPCR Functional Screening using Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays in HEK293 cells. Track 2 evaluates Phenotypic Neuroprotection in SH-SY5Y human neuroblastoma cells subjected to oxidative stress [3].
Experimental Workflow
Workflow for evaluating NDEP via GPCR cAMP screening and SH-SY5Y neuroprotection assays.
Protocol A: GPCR Functional Screening (HTRF cAMP Assay)
This protocol measures the modulation of intracellular cyclic AMP (cAMP) to determine if NDEP acts as an agonist or antagonist at TAAR1 (Gs-coupled, stimulates cAMP) or MT1/MT2 (Gi-coupled, inhibits cAMP) [1][2].
Causality in Experimental Design
-
Cell Line Selection: HEK293 cells are utilized because they lack endogenous expression of TAAR1 and MT receptors, providing a clean null-background when transiently or stably transfected with the target plasmids.
-
Phosphodiesterase Inhibition: 3-isobutyl-1-methylxanthine (IBMX) is included in the stimulation buffer. Without IBMX, endogenous phosphodiesterases would rapidly hydrolyze synthesized cAMP, resulting in a transient, undetectable signal.
-
Forskolin Co-stimulation (Gi only): Because basal cAMP levels in HEK293 cells are extremely low, evaluating Gi-coupled MT1/MT2 agonism requires the addition of 10 µM Forskolin to artificially activate adenylyl cyclase. A Gi agonist will subsequently reduce this elevated cAMP pool.
Step-by-Step Methodology
Phase 1: Cell Preparation & Seeding
-
Harvest HEK293 cells stably expressing either human TAAR1 or MT1/MT2 at 80% confluence using TrypLE Express.
-
Resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
Seed cells into a white 384-well microplate at a density of 5,000 cells/well in a 10 µL volume.
Phase 2: Compound Treatment (Self-Validating Setup)
-
Prepare a 10 mM stock of NDEP in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution of NDEP in Assay Buffer. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Control Wells:
-
TAAR1 Positive Control: Tyramine (10 µM).
-
MT1/MT2 Positive Control: Melatonin (1 µM).
-
Negative Control: 0.1% DMSO vehicle.
-
-
For the MT1/MT2 (Gi) assay only , supplement the compound dilution with 10 µM Forskolin.
-
Add 10 µM of the 2X compound solutions to the respective wells (Total volume = 20 µL).
-
Incubate the plate at Room Temperature (RT) for 30 minutes (TAAR1) or 45 minutes (MT1/MT2).
Phase 3: HTRF Detection
-
Prepare the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate) in Lysis Buffer according to the manufacturer's specifications.
-
Add 10 µL of cAMP-d2 followed by 10 µL of Anti-cAMP Cryptate to all wells.
-
Incubate for 1 hour at RT in the dark.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620 nm) and interpolate cAMP concentrations using a standard curve. Assay validity requires a Z'-factor > 0.5.
Protocol B: Phenotypic Neuroprotection Assay (SH-SY5Y)
If NDEP exhibits melatonergic or trace-amine properties, it may confer neuroprotection against oxidative stress, a hallmark of neurodegenerative diseases. This protocol utilizes hydrogen peroxide (H₂O₂) to induce reactive oxygen species (ROS) and cellular apoptosis in SH-SY5Y cells [3].
Causality in Experimental Design
-
Cell Line Selection: The human neuroblastoma SH-SY5Y cell line is the gold standard for in vitro neurodegenerative modeling due to its dopaminergic-like neuronal characteristics.
-
Pre-incubation Timing: NDEP is administered 2 hours prior to H₂O₂ exposure. This allows sufficient time for the compound to engage intracellular signaling cascades (e.g., Nrf2/HO-1 antioxidant pathways) or membrane receptors before the oxidative insult occurs.
-
ATP-Based Viability Readout: CellTiter-Glo (luminescence) is chosen over MTT (absorbance) because MTT reduction can be artificially skewed by compounds that alter mitochondrial reductase activity without actually preserving cell viability. ATP quantification provides a direct, unambiguous measurement of metabolic viability.
Step-by-Step Methodology
Phase 1: Cell Seeding
-
Cultivate SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a clear-bottom, white-walled 96-well plate at a density of 20,000 cells/well in 100 µL of complete media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.
Phase 2: Pre-treatment and Oxidative Challenge
-
Aspirate the media and replace it with 90 µL of low-serum media (1% FBS) to reduce protein-binding interference.
-
Add 10 µL of 10X NDEP dilutions (Final concentrations: 0.1, 1.0, 10, and 50 µM). Include N-acetylcysteine (NAC, 2 mM) as a positive neuroprotective control, and 0.1% DMSO as the vehicle control.
-
Incubate for 2 hours at 37°C.
-
Induce oxidative stress by adding 10 µL of freshly prepared H₂O₂ (Final concentration: 250 µM, pre-determined IC₈₀ for this cell line).
-
Incubate for an additional 24 hours at 37°C.
Phase 3: Viability Quantification
-
Equilibrate the plate and the CellTiter-Glo reagent to RT for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent directly to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
-
Record luminescence using a multimode microplate reader. Express data as a percentage of the vehicle-treated, non-stressed control.
Data Presentation & Expected Outcomes
To facilitate rapid decision-making, all quantitative data derived from the aforementioned protocols should be summarized in a standardized matrix. Below is a representative data structure for evaluating NDEP.
| Assay Category | Cell Line / Target | Primary Readout | Control Ligand | Expected NDEP Profile | Threshold for "Hit" |
| GPCR Agonism (Gs) | HEK293 / hTAAR1 | cAMP Accumulation (HTRF) | Tyramine (EC₅₀ ~400 nM) | Dose-dependent cAMP increase | EC₅₀ < 10 µM, Emax > 50% |
| GPCR Agonism (Gi) | HEK293 / hMT1 | cAMP Inhibition (HTRF) | Melatonin (IC₅₀ ~0.5 nM) | Dose-dependent cAMP decrease | IC₅₀ < 5 µM, Emax > 50% |
| Neuroprotection | SH-SY5Y / H₂O₂ | ATP Luminescence | NAC (2 mM) | Restoration of cell viability | >30% rescue at 10 µM |
| Cytotoxicity | SH-SY5Y (Basal) | ATP Luminescence | Triton X-100 (0.1%) | No effect on basal viability | CC₅₀ > 100 µM |
Table 1: Structured evaluation matrix for the pharmacological profiling of NDEP.
References
-
Molecular basis of human trace amine-associated receptor 1 activation Nature Communications / PubMed Central URL:[Link]
-
Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor International Journal of Molecular Sciences / PubMed Central URL:[Link]
-
Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells Antioxidants (MDPI) URL:[Link]
Advanced In Vitro Experimental Design for Biological Activity Profiling: A Comprehensive Application Note
Introduction
In the translational pipeline of drug discovery, in vitro biological activity profiling serves as the critical bridge between theoretical molecular design and in vivo efficacy. As a Senior Application Scientist, I approach assay design not merely as a sequence of procedural steps, but as an engineered system of cause and effect. A robust assay must be highly sensitive to the biological variable of interest while remaining aggressively blind to environmental noise.
This application note details the architectural principles, statistical validations, and step-by-step methodologies required to build self-validating in vitro assays. By understanding the mechanistic "why" behind every pipetting step, researchers can ensure their data is reproducible, scalable, and translationally relevant.
Part 1: The Foundation of Assay Integrity
Before a single compound is screened, the biological system and the detection technology must be rigorously validated.
Cell Line Authentication
Misidentified or cross-contaminated cell lines represent a silent epidemic in biomedical research, with up to 30% of circulating lines estimated to be compromised[1]. The International Cell Line Authentication Committee (ICLAC) mandates that human cell lines be authenticated using Short Tandem Repeat (STR) profiling[2]. To account for minor genetic drift during continuous culture, an 80% match threshold across at least eight core STR loci (plus amelogenin for gender determination) is the standard requirement for positive identification[3].
Mitigating Assay Interference
Assays must be designed to identify and exclude Assay Interference Compounds (AICs) and Pan-Assay Interference Compounds (PAINS). According to the , compounds can produce false readouts through non-technology-related mechanisms (e.g., non-specific reactivity, aggregation) or technology-related mechanisms (e.g., fluorescence quenching, light scattering)[4]. For example, compounds with structural similarities to luciferin can stabilize reporter enzymes, yielding false positives in luminescent screens[4].
Part 2: Statistical Validation and Quality Control
An assay is only as reliable as its statistical robustness. The universal gold standard for evaluating high-throughput screening (HTS) assay quality is the Z'-factor , a dimensionless statistical parameter introduced by Zhang et al. in 1999[5]. The Z'-factor evaluates the suitability of an assay by accounting for both the dynamic signal range (the assay window) and the data variation (standard deviation) associated with the measurements[5].
Table 1: Quantitative Assay Quality Metrics
| Metric | Formula / Definition | Acceptable Threshold | Mechanistic Interpretation |
| Z'-Factor | $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} | }$ |
| Coefficient of Variation (CV%) | (σ/μ)×100 | <10% | Measures intra-plate and inter-plate precision. High CV% often points to pipetting errors or temperature gradients[6]. |
| Signal-to-Background (S/B) | μpos/μneg | ≥3.0 | Defines the absolute assay window. A low S/B ratio suggests poor target expression, incomplete lysis, or high basal background activity. |
Part 3: Experimental Workflow
The following diagram illustrates the logical progression of a self-validating in vitro screening campaign.
End-to-end in vitro experimental workflow from cell authentication to data quality control.
Part 4: Detailed Protocols & Mechanistic Causality
Protocol 1: High-Throughput Cell Viability Profiling (ATP-Dependent)
The is a homogeneous method that determines the number of viable cells based on the quantitation of ATP, a universal indicator of metabolic activity[7].
Step 1: Reagent Equilibration Thaw the CellTiter-Glo Buffer and lyophilized Substrate, and equilibrate both to room temperature prior to reconstitution[8].
-
Causality: Luciferase is a highly temperature-sensitive enzyme. Introducing cold reagents to a warm cell culture plate creates temperature gradients across the plate (edge effects). This causes uneven luminescent reaction rates, drastically increasing the CV% and degrading the Z'-factor[9].
Step 2: Cell Seeding Seed cells into opaque-walled (solid white) 96-well or 384-well microplates[9].
-
Causality: White opaque walls maximize the reflection of the luminescent signal toward the detector while physically preventing optical crosstalk (light bleeding) between adjacent wells, preserving the integrity of the Signal-to-Background ratio.
Step 3: Lysis and Signal Stabilization Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[9]. Mix the contents for 2 minutes on an orbital shaker, then incubate at room temperature for 10 minutes[9].
-
Causality: The 2-minute mechanical agitation ensures complete physical disruption of the cell membrane by the reagent's proprietary detergent, releasing intracellular ATP uniformly[8]. The subsequent 10-minute incubation allows the luminescent signal to stabilize into a "glow-type" emission (which has a half-life of >5 hours), eliminating time-dependent variability during batch plate reading[7].
-
Self-Validation Check: Always include "media-only" control wells to obtain a baseline background luminescence value[8]. The assay is validated if the Z'-factor between vehicle-treated cells (Max signal) and a known cytotoxic reference compound (Min signal) is > 0.5.
Protocol 2: Mechanistic Target Engagement (MAPK/ERK Pathway)
While viability assays indicate if a cell dies, target engagement assays prove why. The following protocol outlines the detection of Phospho-ERK1/2 to validate Receptor Tyrosine Kinase (RTK) inhibition.
MAPK/ERK signaling cascade illustrating target engagement points for biological activity profiling.
Step 1: Serum Starvation Replace standard FBS-supplemented culture medium with serum-free medium 12-16 hours prior to ligand stimulation and compound treatment.
-
Causality: Fetal Bovine Serum (FBS) contains undefined, fluctuating concentrations of exogenous growth factors that chronically activate RTKs. Starvation synchronizes the cell population in the G0 phase and suppresses basal ERK phosphorylation, maximizing the dynamic assay window upon controlled ligand stimulation.
Step 2: Cold Lysis with Inhibitor Cocktails Following compound treatment and stimulation, aspirate media and rapidly lyse cells on ice using a lysis buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).
-
Causality: Cell lysis instantaneously mixes highly active endogenous phosphatases with your target proteins. Without the immediate chemical inhibition of these enzymes—combined with the thermodynamic suppression provided by working on ice—phosphatases will rapidly dephosphorylate ERK1/2, resulting in false-negative target engagement data.
Step 3: Homogeneous Proximity Detection (e.g., AlphaLISA/TR-FRET) Incubate lysates with target-specific Acceptor and Donor beads. Perform the Donor bead incubation strictly in the dark.
-
Causality: Bead-based proximity assays rely on singlet oxygen channeling. The Donor beads contain a photosensitizer that generates singlet oxygen upon laser excitation. Ambient laboratory light prematurely bleaches this chemistry, drastically reducing assay sensitivity and increasing data variance.
-
Self-Validation Check: Run a parallel "Total-ERK" assay alongside the "Phospho-ERK" assay. Normalizing the phosphorylation signal against total protein content proves that a decrease in luminescent signal is due to true mechanistic kinase inhibition, rather than compound-induced cytotoxicity or uneven cell seeding.
References
-
ICLAC'S Guidelines for Cell Line Authentication - International Cell Line Authentication Committee. [Link][2]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - Zhang JH, Chung TD, Oldenburg KR. PubMed (J Biomol Screen. 1999).[Link][5]
-
Genetic Identification - Human Cell Line ID - AGRF. [Link][3]
-
AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter (Referencing NIH Assay Guidance Manual).[Link][4]
-
Cell Line Identification and Authentication via STR Profiling - CD Genomics.[Link][1]
-
A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - Frontiers in Immunology.[Link][6]
Sources
- 1. Cell Line Authentication Services | STR Profiling & Identification - CD Genomics [cd-genomics.com]
- 2. ICLAC'S Guidelines for Cell Line Authentication [cell-line-authentication.info]
- 3. Genetic Identification — AGRF [agrf.org.au]
- 4. drughunter.com [drughunter.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
analytical techniques for characterizing novel propanamide derivatives
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Analysis of Intracellular Lipid Radicals by LC/MS/MS Using a BODIPY-Based Profluorescent Nitroxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 5. (PDF) Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations [academia.edu]
- 6. mastercontrol.com [mastercontrol.com]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols for the Quantitative Analysis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide, a compound of interest in pharmaceutical research and development. The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted method for the analysis of aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility, in alignment with ICH guidelines.[1][2][3][4]
Introduction: The Analytical Imperative
The precise and accurate quantification of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is critical in various stages of pharmaceutical development. Whether for purity assessment, stability testing, or pharmacokinetic studies, a reliable analytical method is paramount to ensure product quality and safety.[5] This compound, with its dimethoxyphenyl and propanamide moieties, presents specific analytical considerations that necessitate a well-developed and validated method.
This application note addresses this need by providing a detailed, step-by-step protocol for a reversed-phase HPLC method. The choice of this technique is predicated on its high resolving power, sensitivity, and suitability for non-volatile and thermally labile compounds.[6] The principles outlined are based on established practices for the analysis of similar pharmaceutical compounds.[7][5][8]
Physicochemical Properties
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉NO₃ | [9] |
| Molecular Weight | 237.29 g/mol | Derived from Formula |
| Structure | ||
| N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide | ||
| CAS Number | 42600-75-9 | [9] |
The Analytical Workflow: A Visual Overview
The entire process, from sample receipt to final data analysis, follows a logical and systematic progression to ensure data quality and traceability.
Caption: High-level overview of the quantitative analysis workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Reference Standard: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Additives: Formic acid (analytical grade)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
This method is designed for a standard HPLC system equipped with a UV detector.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for robust and reproducible analysis. |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns provide excellent retention and separation for moderately polar aromatic compounds.[10] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid aids in protonating the analyte, leading to better peak shape and reproducibility. Acetonitrile is a common organic modifier in reversed-phase HPLC.[8] |
| Gradient Elution | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 20.0 | 80 | |
| 20.1 | 30 | |
| 25.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload while ensuring adequate sensitivity. |
| Detection Wavelength | 280 nm | Based on the UV absorbance of the dimethoxyphenyl chromophore. A photodiode array (PDA) detector can be used to confirm the optimal wavelength.[10] |
Preparation of Solutions
-
Accurately weigh approximately 25 mg of the N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[7]
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
The sample preparation procedure will depend on the matrix. The following is a general protocol for a solid dosage form.
-
Accurately weigh and crush a representative amount of the sample (e.g., a tablet).[11]
-
Transfer an accurately weighed portion of the powdered sample, equivalent to approximately 10 mg of the active pharmaceutical ingredient (API), into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 20 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
Method Validation: Ensuring Trustworthiness
The analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The following parameters are critical for validation.
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[1] | The peak for the analyte should be well-resolved from any impurities or excipients, and peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] | A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value.[3] | The mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters such as flow rate, column temperature, and mobile phase composition are slightly varied. |
Data Analysis and System Suitability
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.
-
Inject the working standard solution (e.g., 25 µg/mL) five or six times.
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | RSD ≤ 2.0% |
Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in the sample solutions by interpolating their peak areas from the calibration curve.
Conclusion
This application note provides a robust and reliable HPLC method for the quantitative analysis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. The detailed protocols for sample preparation, chromatographic conditions, and method validation are designed to ensure the generation of high-quality, reproducible data. Adherence to these guidelines will enable researchers and scientists to confidently assess the purity, stability, and concentration of this compound, supporting the advancement of pharmaceutical development programs.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Organomation. Sample Preparation: A Comprehensive Guide.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
- ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- Spectroscopy Online. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
- Thermo Fisher Scientific. Sample Preparation Techniques.
- Benchchem. A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
- MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
- Benchchem. Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS.
- Benchchem. High-performance liquid chromatography (HPLC) method for N,N-dimethyl-2-phenoxypropanamide.
- ChemicalBook. N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide CAS#: 42600-75-9 [m.chemicalbook.com]
- 10. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | MDPI [mdpi.com]
- 11. padproject.nd.edu [padproject.nd.edu]
improving the yield of n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide synthesis
Optimizing the Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to maximize the yield and purity of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide . This target molecule is synthesized via the nucleophilic acyl substitution of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine)[1] with propionyl chloride[2].
While this amidation appears straightforward on paper, researchers frequently encounter yield-limiting kinetic and stoichiometric traps. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield acylation.
Reaction Pathway & Mechanistic Logic
To troubleshoot effectively, we must first map the molecular logic of the reaction, including the primary productive pathway and the competing parasitic side reactions.
Reaction mechanism and competing side pathways in homoveratrylamine acylation.
Core Mechanistic FAQs
Q: Why does my reaction stall at ~50% conversion despite using a precise 1:1 molar ratio of homoveratrylamine to propionyl chloride? A: This is a classic stoichiometric trap. The nucleophilic acyl substitution generates one equivalent of hydrogen chloride (HCl) as a leaving group byproduct. Without an exogenous acid scavenger, this highly acidic HCl rapidly protonates the remaining unreacted homoveratrylamine, forming an unreactive homoveratrylamine hydrochloride salt[3]. Because the protonated amine lacks a free lone pair on the nitrogen, it is completely stripped of its nucleophilicity. To drive the reaction to completion, you must introduce at least 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine) or utilize a biphasic Schotten-Baumann system[4].
Q: I am observing significant amounts of propionic acid in my crude NMR. How is this affecting my yield? A: Propionyl chloride is a highly electrophilic, volatile, and moisture-sensitive reagent[2]. If your solvent (e.g., Dichloromethane) is not strictly anhydrous, or if atmospheric moisture enters the vessel, water will outcompete the amine for the acyl chloride, hydrolyzing it into propionic acid[4]. This parasitic reaction consumes your acylating agent, leading to incomplete amine conversion, and generates additional HCl, which exacerbates the amine-quenching issue described above.
Q: Should I use a monophasic organic system or a biphasic Schotten-Baumann approach? A: The choice dictates your moisture control strategy. A monophasic system (DCM + Triethylamine) is excellent for small-scale, strictly anhydrous conditions. However, the Schotten-Baumann reaction (organic solvent + aqueous NaOH) is highly robust and scalable. In this biphasic system, the water-insoluble propionyl chloride remains in the organic phase, reacting with the amine, while the generated HCl is continuously neutralized by the aqueous base at the solvent interface. This phase separation kinetically protects the acyl chloride from rapid hydrolysis while driving the equilibrium forward.
Troubleshooting Guide: Yield-Limiting Issues
Troubleshooting logic tree for resolving low yields in N-acylation workflows.
Issue 1: Diacylation (Imide Formation) Symptom: TLC shows a faster-running spot above the target amide; mass spectrometry shows an [M+H]+ peak corresponding to the addition of two propionyl groups. Solution: Diacylation occurs when the newly formed secondary amide acts as a nucleophile. This is triggered by elevated temperatures or a massive excess of acylating agent[4]. Strictly control the stoichiometry (1.1 eq of propionyl chloride) and ensure the addition is performed dropwise at 0 °C.
Issue 2: Emulsion Formation During Workup Symptom: The organic and aqueous layers fail to separate cleanly during the extraction phase. Solution: Amides can act as mild surfactants. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic compounds into the DCM/EtOAc layer. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.
Quantitative Data: System Comparison
The table below summarizes the expected outcomes when altering the reaction environment. Use this data to benchmark your experimental results.
| Reaction System | Base Used | Acyl Chloride Eq. | Temp Profile | Primary Impurity | Typical Yield |
| Unbuffered Organic | None | 1.0 | 25°C | Amine·HCl Salt | < 50% |
| Monophasic Anhydrous | Triethylamine (1.5 eq) | 1.1 | 0°C to 25°C | Propionic Acid (if wet) | 85 - 92% |
| Biphasic Schotten-Baumann | Aqueous NaOH (2.0 eq) | 1.2 | 0°C to 25°C | Trace Diacylation | 88 - 95% |
| Excess Acylating Agent | Triethylamine (3.0 eq) | 2.5 | 25°C (Reflux) | Imide (Diacylated) | 60 - 70% |
Self-Validating Experimental Protocols
To guarantee success, protocols must be treated as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Monophasic Anhydrous Acylation (Recommended for Moisture-Sensitive Analogues)
-
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve homoveratrylamine (1.0 eq) and anhydrous Triethylamine (TEA) (1.5 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Causality: DCM provides excellent solubility for both the freebase amine and the resulting amide. TEA acts as the HCl scavenger.
-
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Dissolve propionyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.
-
Causality: Dropwise addition at 0 °C prevents thermal spikes that lead to diacylation and suppresses the exothermic degradation of the acyl chloride[4].
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Validation Check: Spot the reaction mixture on a TLC plate alongside the starting amine (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat. The disappearance of the primary amine spot (which stains pink/purple) confirms complete conversion. If the amine persists, add an additional 0.1 eq of propionyl chloride.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with 1M HCl (to remove residual TEA and unreacted amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Biphasic Schotten-Baumann Acylation (Recommended for Scale-Up)
-
Preparation: Dissolve homoveratrylamine (1.0 eq) in DCM (0.2 M). Add an equal volume of 2M aqueous NaOH (2.0 eq).
-
Causality: The biphasic system physically separates the water-sensitive propionyl chloride (in the DCM layer) from the bulk water, while the NaOH at the interface immediately neutralizes the HCl generated.
-
-
Cooling & Stirring: Cool the biphasic mixture to 0 °C. Set the magnetic stirrer to a high RPM (vigorous stirring is mandatory).
-
Causality: Vigorous stirring maximizes the surface area of the biphasic interface, ensuring rapid neutralization of HCl before it can protonate the amine in the organic layer.
-
-
Addition: Add propionyl chloride (1.2 eq) dropwise directly into the organic layer.
-
Reaction: Stir vigorously at room temperature for 1-2 hours.
-
Validation Check: Stop the stirring and allow the layers to separate. Check the pH of the aqueous layer. It must remain basic (pH > 9). If it has dropped below 7, the HCl has overwhelmed the system; add more NaOH and a slight excess of propionyl chloride.
-
-
Workup: Separate the layers. Wash the organic layer with water and brine, dry over MgSO4, and evaporate the solvent to yield the highly pure amide.
References
-
Schotten-Baumann Reaction - Organic Chemistry Portal. organic-chemistry.org. Link
-
[4] Technical Support Center: Optimizing N-Acylation Reactions - Benchchem. benchchem.com. 4
-
[1] Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem - NIH. nih.gov. 1
-
[3] 2-(3,4-Dimethoxyphenyl)ethylazanium chloride | C10H16ClNO2 | CID 44724113. nih.gov. 3
Sources
Amide Synthesis Troubleshooting Guide: A Technical Support Center
Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during amide bond formation. The following question-and-answer format directly addresses specific experimental issues, providing in-depth explanations and actionable protocols to enhance reaction outcomes.
I. Low or No Product Yield
This is one of the most frequent challenges in amide synthesis. The root cause often lies in the reaction conditions, reagent quality, or the inherent reactivity of the substrates.[1]
FAQ 1: My amide coupling reaction has a very low yield. What are the primary factors to investigate?
Low yields can often be traced back to several key areas: reagent quality, reaction conditions, or the work-up procedure.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Reagent Quality and Handling:
-
Carboxylic Acid Degradation: Some carboxylic acids can be sensitive to light and heat, leading to degradation or polymerization.[1] Always use high-purity starting materials and store them under appropriate conditions.
-
Hydrolysis of Coupling Agents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly sensitive to moisture and can rapidly hydrolyze, rendering them inactive.[1] It is imperative to use fresh, high-quality reagents and handle them under anhydrous conditions.[1] Storing them in a desiccator and allowing the container to warm to room temperature before opening can prevent moisture condensation.[1]
-
Amine Purity: Impurities in the amine starting material can compete with the desired reaction or inhibit it altogether.[1] Ensure the amine is of high purity; if questionable, purification before use is recommended.[1]
-
-
Reaction Conditions:
-
Inadequate Activation: The carboxylic acid may not be sufficiently activated. This can be due to an inappropriate coupling reagent for the specific substrates or insufficient reaction time for activation.[2] Consider switching to a more potent coupling reagent or increasing the pre-activation time.[2]
-
Presence of Water: Water will hydrolyze the activated intermediates, such as the O-acylisourea formed with carbodiimides, preventing amide bond formation.[1][3] All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Sub-optimal pH: The pH of the reaction is critical, especially for EDC/NHS chemistry. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[4][5][6][7]
-
Inappropriate Solvent: The choice of solvent can significantly impact solubility and reaction kinetics.[1][8] Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[1]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields in amide synthesis.
II. Side Reactions and Impurity Formation
Side reactions are a common source of reduced yield and purification challenges. Understanding their mechanisms is key to suppression.
FAQ 2: I am observing significant epimerization of my chiral carboxylic acid. How can this be minimized?
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant concern, particularly in peptide synthesis.[9][10] It can occur via two main pathways: direct enolization or through the formation of an oxazolone intermediate.[9]
Causality and Mitigation Strategies:
-
Mechanism: The activation of the carboxylic acid makes the α-proton more acidic, facilitating its removal by a base.[9] The resulting enolate can then be protonated from either face, leading to a racemic or epimeric mixture.
-
Role of Coupling Reagents and Additives:
-
Carbodiimides (DCC, EDC): When used alone, carbodiimides can lead to the formation of a highly reactive O-acylisourea intermediate, which is prone to cyclizing into an oxazolone. This oxazolone readily epimerizes.[11]
-
Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing epimerization.[11][12][13] They act by intercepting the O-acylisourea to form an active ester (HOBt-ester or HOAt-ester).[12][14] These esters are more stable and less prone to oxazolone formation.[12][14] HOAt is generally more effective than HOBt at preventing epimerization due to electronic effects that increase its reactivity.[11][12]
-
Onium Salts (HATU, HBTU): Reagents like HATU (based on HOAt) and HBTU (based on HOBt) are pre-formed aminium salts that are highly efficient and lead to minimal epimerization.[11][15] They are often the reagents of choice for sensitive substrates.[11]
-
Experimental Protocol to Minimize Epimerization:
-
Reagent Selection: Choose a coupling reagent known for low epimerization potential, such as HATU or COMU, especially for sensitive amino acid couplings.[13][16] If using a carbodiimide like DIC or EDC, the inclusion of an additive like HOAt or OxymaPure is strongly recommended.[13]
-
Solvent and Base: Use a polar aprotic solvent like DMF or NMP. For the base, a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over triethylamine.[2]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of epimerization.[13]
-
Reaction Stoichiometry and Order of Addition:
-
Dissolve the N-protected amino acid (1 equivalent) and the coupling additive (e.g., HOAt, 1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., DIC, 1.1 equivalents) and stir the mixture at 0 °C for 15-30 minutes to pre-activate the acid.
-
In a separate flask, dissolve the amine component (1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents) in anhydrous DMF.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
FAQ 3: My reaction mixture contains a significant amount of N-acylurea byproduct. What causes this and how can I prevent it?
The formation of N-acylurea is a characteristic side reaction when using carbodiimide coupling reagents.[11]
Mechanism and Prevention:
-
Formation: The highly reactive O-acylisourea intermediate, if not promptly intercepted by the amine nucleophile, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[11] This side reaction consumes both the activated carboxylic acid and the coupling reagent, leading to lower yields.
-
Prevention: The most effective way to prevent N-acylurea formation is to use an additive such as HOBt or HOAt.[13] These additives rapidly convert the unstable O-acylisourea into a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[12] This strategy channels the reaction towards the desired amide product.[12]
Caption: Reaction pathways showing the formation of desired amide versus N-acylurea byproduct.
III. Difficult Couplings
Certain combinations of carboxylic acids and amines are notoriously difficult to couple due to steric hindrance or electronic effects.
FAQ 4: I am struggling to couple a sterically hindered carboxylic acid with a poorly nucleophilic amine. What strategies can I employ?
This scenario represents one of the most challenging amide bond formations. Success often requires moving beyond standard coupling conditions.[8][17][18]
Advanced Strategies:
-
High-Potency Coupling Reagents: For difficult couplings, more powerful reagents are often necessary.[19]
-
HATU/HBTU and COMU: These onium salt-based reagents are generally more effective than carbodiimides for hindered substrates.[13][20] COMU, in particular, has shown excellent efficiency.[13][20]
-
Phosphonium Reagents (PyBOP, PyAOP): Reagents like PyBOP and PyAOP are also highly effective, especially for couplings involving N-methyl amino acids, which are known to be difficult.[15]
-
-
Conversion to Acyl Halides:
-
Acyl Chlorides: Converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase its reactivity.[21][22] However, these conditions are harsh and may not be suitable for sensitive substrates.[16] Racemization can also be a concern.[23]
-
Acyl Fluorides: Acyl fluorides are an excellent alternative.[17][23] They are more stable than acyl chlorides, less prone to racemization, and highly reactive towards amines.[23] They can be generated in situ using reagents like TCFH.[17][18]
-
-
Reaction Condition Optimization:
-
Elevated Temperatures: For particularly stubborn couplings, increasing the reaction temperature (e.g., to 60-80 °C) can provide the necessary activation energy.[2] Microwave-assisted synthesis can also be effective in accelerating these reactions.[13]
-
Extended Reaction Times: Simply allowing the reaction to proceed for a longer period (e.g., 24-48 hours) may be sufficient to achieve a reasonable conversion.[19]
-
Table 1: Coupling Reagent Selection Guide
| Substrate Challenge | Recommended Reagent Class | Specific Examples | Key Considerations |
| Standard Coupling | Carbodiimide + Additive | EDC/HOBt, DIC/Oxyma | Cost-effective, widely applicable.[13] |
| Epimerization-Prone | Onium Salt (Aza-type) | HATU, COMU | Excellent at suppressing epimerization.[11][16] |
| Sterically Hindered | Onium Salt / Phosphonium | HATU, PyBOP, PyAOP | Higher reactivity needed to overcome steric bulk.[2][15] |
| Poorly Nucleophilic Amine | Acyl Halide / Specialized | Acyl Fluoride (TCFH), DEPBT | Requires highly activated electrophile.[18][24] |
| N-Methyl Amino Acids | Phosphonium / Aza-type | PyAOP, HOAt-based reagents | HOAt-based reagents are successful in these couplings.[13][15] |
IV. Purification Challenges
Even with a successful reaction, isolating the pure amide product can be challenging.
FAQ 5: My product is highly polar and difficult to separate from water-soluble byproducts like urea and excess reagents. What purification strategies are effective?
Purification of polar products is a common bottleneck.[25][26] Standard silica gel chromatography is often ineffective.
Purification Protocols:
-
Aqueous Work-up with EDC: If using the water-soluble carbodiimide EDC, the corresponding urea byproduct is also water-soluble and can be removed by aqueous extraction.[15]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase flash chromatography (using a C18 stationary phase) is often more effective than normal-phase silica gel.[25] A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used for elution.
-
Ion-Exchange Chromatography: If your product has a basic nitrogen (like an unmasked amine), it can be captured on a strong cation exchange (SCX) resin.[25] Impurities can be washed away, and the product can then be eluted by washing the resin with a basic solution (e.g., ammonia in methanol).[25]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening various solvent systems is often necessary to find suitable conditions.[26]
References
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Vertex AI Search.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide Bond Formation | Greener Organic Transformations. Royal Society of Chemistry.
- Nucleophilic Carbene and HOAt Relay Catalysis in a Waste Free Amide Bond Coupling. National Institutes of Health.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. HepatoChem.
- Coupling Reagents. AAPPTEC.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Uphill battles in amide couplings. amphoteros.
- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
- Epimerisation in Peptide Synthesis. MDPI.
- Troubleshooting low yield in Nipamovir synthesis. Benchchem.
- Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.
- TCFH Reagent for Challenging Amide Bond Formations!. YouTube.
- Commonly used amide/peptide coupling reagents. ResearchGate.
- How should I purify a complex, polar, amide reaction mixture?. Biotage.
- How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap.
- MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. ResearchGate.
- Tips and tricks for difficult amide bond formation?. Reddit.
- Why did my amide syntesis does not work?. ResearchGate.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog.
- purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane. Benchchem.
- Instructions for Use: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Increase Amide Synthesis Yield via Catalytic Innovations [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. hepatochem.com [hepatochem.com]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. amphoteros.com [amphoteros.com]
- 24. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotage.com [biotage.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Propanamide Synthesis Optimization: A Technical Support Guide
Welcome to the Technical Support Center for Propanamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for propanamide synthesis. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency, yield, and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My propanamide yield from the reaction of propanoic acid and ammonia is consistently low. What are the likely causes?
Low yields in the direct amidation of propanoic acid are often due to the unfavorable equilibrium of the reaction.[1][2] The primary challenge is the acid-base reaction between propanoic acid and ammonia, which forms ammonium propanoate salt.[2][3] To drive the reaction towards propanamide, this salt must be dehydrated, which typically requires high temperatures (150-200°C) to remove water.[4][5]
Common Causes for Low Yield:
-
Insufficient Temperature: The dehydration of the ammonium propanoate salt is a critical, temperature-dependent step.[5][6] Failure to reach and maintain a sufficiently high temperature (e.g., 200°C) will result in incomplete conversion.[5]
-
Inefficient Water Removal: The presence of water can shift the equilibrium back towards the starting materials.[7] Ensure your reaction setup is equipped for efficient water removal, for instance, by using a rectifying column.[8]
-
Reaction Time: The reaction may require several hours at high temperatures to go to completion.[5]
Q2: I'm observing significant byproduct formation in my synthesis of propanamide from propanoyl chloride. How can I minimize this?
The reaction of propanoyl chloride with ammonia is generally a high-yield and rapid reaction.[5][9] However, side reactions can occur if not properly controlled. The most common byproduct is the result of the reaction of the generated HCl with the ammonia, forming ammonium chloride.[10][11]
Strategies to Minimize Byproducts:
-
Use of Excess Amine: Employing a molar excess of ammonia (at least two equivalents) is a common strategy. One equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct, preventing it from reacting with the desired propanamide.[11][12]
-
Addition of a Non-Nucleophilic Base: Alternatively, a non-nucleophilic base like triethylamine (TEA) or pyridine can be added to scavenge the HCl.[1][13]
-
Controlled Reagent Addition: Slowly adding the propanoyl chloride to a cold solution of ammonia can help to control the exothermicity of the reaction and minimize side product formation.[12]
Q3: When hydrolyzing propanenitrile to propanamide, I'm getting the carboxylic acid as the major product. How can I selectively obtain the amide?
The hydrolysis of nitriles to amides is a well-known transformation, but it can be challenging to stop the reaction at the amide stage, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the same conditions.[14][15]
Tips for Selective Amide Formation:
-
Milder Reaction Conditions: Using milder reaction conditions is key. For acid-catalyzed hydrolysis, using a lower concentration of acid and a lower temperature (e.g., 40°C) can favor the formation of the amide.[15]
-
Alkaline Hydrogen Peroxide: A common and effective method for the partial hydrolysis of nitriles to amides is the use of alkaline hydrogen peroxide.[16] This method is generally milder and more selective for the amide.
-
Careful Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired amount of propanamide has been formed and before significant hydrolysis to propanoic acid occurs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Verify the purity and integrity of your propanoic acid, propanoyl chloride, or propanenitrile. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For direct amidation of propanoic acid, ensure temperatures are high enough for dehydration.[5] For acyl chloride reactions, lower temperatures may be needed to control reactivity. | |
| Inefficient mixing. | Ensure adequate stirring, especially in larger-scale reactions, to maintain a homogeneous mixture.[17] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Consider using a slight excess of one reagent to drive the reaction to completion.[18] |
| Product is Difficult to Purify | "Oiling out" during recrystallization. | The compound's melting point may be lower than the solvent's boiling point. Try a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal.[19] |
| Formation of colored impurities. | If using starting materials prone to oxidation (like certain anilines in related syntheses), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[17] | |
| Inconsistent Yields | Variability in reagent quality. | Use reagents from a reliable source and check for purity before use. |
| Poor control over reaction parameters. | Carefully control temperature, addition rates, and stirring speed to ensure reproducibility. |
Experimental Protocols
Protocol 1: Synthesis of Propanamide from Propanoic Acid
This protocol is adapted from an industrial process for the direct synthesis of propanamide.[5][8]
-
Reactor Setup: Equip a reaction flask with a mechanical stirrer and a rectifying column.
-
Charging Reactants: Add propanoic acid (e.g., 400g, 99%) to the flask. While stirring, slowly add aqueous ammonia (e.g., 360g, 28% solution).[5]
-
Heating and Dehydration: Gradually heat the mixture. Water and excess ammonia will distill and can be collected. Continue heating until the internal temperature reaches 200°C.
-
Reaction Hold: Maintain the temperature at 200°C for approximately 3 hours to drive the amidation to completion.[5]
-
Cooling and Isolation: Cool the reaction mixture to about 100°C and transfer the crude propanamide.
-
Purification: The crude product can be purified by reduced pressure distillation followed by recrystallization from 95% ethanol.[5]
Protocol 2: Synthesis of Propanamide from Propanoyl Chloride (Schotten-Baumann Conditions)
This method utilizes the highly reactive propanoyl chloride.[1]
-
Reactant Preparation: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonia (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[13] Cool the solution in an ice bath.
-
Acyl Chloride Addition: Slowly add propanoyl chloride (1 equivalent) dropwise from the addition funnel to the cooled ammonia solution with vigorous stirring.[12]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (to remove excess ammonia) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude propanamide. Further purification can be achieved by recrystallization.[6]
Data Presentation
Table 1: Comparison of Propanamide Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (hours) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Thermal Amidation | Propanoic acid, Ammonia | None | 150 - 200 | 3 | ~60.5[5][8] | Simple, no catalyst needed. | High energy consumption, moderate yield.[5] |
| Acyl Chloride Route | Propanoyl chloride, Ammonia | None (or base like TEA) | Room Temp | < 1 | High | Very fast, high conversion.[5] | Harsh reagents (e.g., SOCl₂ for acyl chloride prep), corrosive HCl byproduct.[5] |
| Nitrile Hydrolysis | Propanenitrile, Water | Acid or Base | 40 - 100 | Variable | Moderate to High | Can be selective under mild conditions. | Risk of over-hydrolysis to carboxylic acid.[15] |
| Enzymatic Synthesis | Propanoic acid, Ammonia source | Candida antarctica lipase B | 45 - 60 | 3 - 6 | >90 (for analogous amides)[5] | Mild conditions, high selectivity, green. | Higher catalyst cost.[5] |
| Boron-Mediated Amidation | Propanoic acid, Ammonia source | B(OCH₂CF₃)₃ | 80 | 5 - 15 | High (for various amides)[20] | Mild conditions, broad substrate scope. | Stoichiometric boron reagent required. |
Visualizations
Workflow for Propanamide Synthesis Troubleshooting
Caption: Troubleshooting workflow for propanamide synthesis.
Reaction Mechanism: Propanoyl Chloride and Ammonia
Sources
- 1. Lab Reporter [fishersci.se]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Propanoic Acid reacts with NH₃ CH₃CH₂COOH + NH₃ → CH₃CH₂CONH₂ + H₂O | Filo [askfilo.com]
- 4. Catalytic amide formation from non-activated carboxylic acids and amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]
- 9. vaia.com [vaia.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.smolecule.com [pdf.smolecule.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Analytical Troubleshooting (Impurity Identification)
Welcome to the Technical Support Center for Impurity Profiling and Purification . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical chemists, and bioprocess engineers navigate the complex landscape of impurity identification and removal.
Whether you are isolating a low-level degradant in a small-molecule Active Pharmaceutical Ingredient (API) or clearing Host Cell Proteins (HCPs) from a monoclonal antibody (mAb), success depends on understanding the fundamental physicochemical mechanisms driving your separation.
Q1: I have a critical impurity co-eluting with my main API peak on a standard C18 analytical column. How do I resolve this for LC-MS identification? The Causality: Co-elution occurs when the impurity and the API share nearly identical hydrophobicities under the current mobile phase conditions. If they co-elute, the high concentration of the API will cause severe ion suppression in the mass spectrometer, rendering the impurity invisible to the detector. The Solution: You must alter the chromatographic selectivity ( α ). Do not simply change the gradient slope; change the chemistry.
-
pH Modulation: If the impurity or API is ionizable, shifting the mobile phase pH by 1–2 units can drastically alter their relative polarities.
-
Orthogonal Stationary Phases: Switch from a standard C18 to a Phenyl-Hexyl column (which leverages π−π interactions) or a Polar-Embedded column (which offers alternative hydrogen-bonding dynamics).
Q2: We are detecting unidentifiable peaks in our API formulation. What are the regulatory thresholds for investigating these unknown impurities? The Causality: Regulatory bodies do not require the structural elucidation of every microscopic peak, as the toxicological risk of trace impurities is statistically negligible. The Solution: You must strictly follow the1[1]. If your maximum daily dose is ≤ 2g/day, any impurity exceeding 0.10% area normalization must be structurally identified (typically via preparative isolation and NMR/MS).
Section 2: Purification Troubleshooting (Impurity Removal)
Q3: When scaling up from analytical to preparative HPLC to isolate an unknown degradant, I lose resolution and my fractions are impure. Why? The Causality: Scale-up failure is almost always a result of non-linear column overloading. In analytical HPLC, the mass ratio of compound to stationary phase is <1:100,000 , yielding sharp, symmetrical peaks. In2[3], you are intentionally saturating the stationary phase to maximize yield, which causes peak broadening (fronting or tailing) that destroys the resolution achieved at the analytical scale. The Solution: Maintain a constant column length and particle size during scale-up. Scale your flow rate and injection volume strictly by the square of the column radius ratio ( rprep2/ranalytical2 ).
Q4: Our monoclonal antibody (mAb) eluate from Protein A chromatography still shows high levels of Host Cell Proteins (HCPs). How can we improve clearance? The Causality: HCPs persist through Protein A capture due to two mechanisms: (1) non-specific binding to the chromatography resin backbone, and (2) non-covalent product association directly with the mAb itself (often via electrostatic or hydrophobic interactions)[4]. The Solution: Implement a highly stringent intermediate wash step prior to the low-pH elution. Using wash buffers containing chaotropic agents (e.g., urea), amino acids (e.g., arginine), or elevated pH (e.g., pH 9.0) will disrupt these non-covalent HCP-mAb interactions without denaturing the target mAb.
Q5: We are detecting Class 2 residual solvents above regulatory limits in our final API. What are the removal strategies? The Causality: Solvents like acetonitrile or methanol can become physically entrapped within the crystal lattice of the API during precipitation, making standard vacuum drying ineffective. The Solution: The3[5] mandates strict limits on Class 2 solvents due to their inherent toxicity. To remove lattice-entrapped solvents, perform a solvent exchange: re-slurry the API in a Class 3 solvent (e.g., ethanol or water) and re-crystallize using a slower cooling ramp to prevent rapid lattice formation from trapping the solvent again.
Section 3: Key Experimental Protocols
Protocol A: Self-Validating Preparative HPLC Scale-Up for Impurity Isolation
Purpose: To isolate ≥ 5 mg of an unknown impurity at >95% purity for NMR structural elucidation.
-
Analytical Optimization: Develop an analytical method (e.g., 4.6 x 150 mm column, 5 µm particle) that achieves a resolution ( Rs ) of ≥2.0 between the API and the target impurity.
-
Loading Capacity Study: Perform sequential injections on the analytical column, increasing the injection volume by 5 µL increments until the Rs drops to 1.5. Record this maximum analytical injection volume ( Vmax_analytical ).
-
Geometric Scale-Up: Calculate the preparative injection volume and flow rate using the scale-up factor ( SF ).
-
SF=(Radiusprep/Radiusanalytical)2
-
Flowprep=Flowanalytical×SF
-
Volumeprep=Vmax_analytical×SF
-
-
Fraction Collection: Execute the preparative run. Use mass-directed fraction collection (triggering via an inline MS split) to ensure only the target impurity mass ( m/z ) opens the collection valve, minimizing cross-contamination.
-
Validation Check (Self-Validation): Do not immediately evaporate the fraction. Re-inject a 10 µL aliquot of the collected fraction back onto the analytical HPLC system. The resulting chromatogram must show a single peak with >95% area purity. If purity is <95% , the fraction must be re-purified using a shallower gradient before proceeding to NMR.
Protocol B: Protein A Wash Optimization for HCP Clearance
Purpose: To disrupt HCP-mAb product associations during bioprocessing capture.
-
Resin Equilibration: Equilibrate the Protein A column with 5 Column Volumes (CV) of standard binding buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Harvest Loading: Load the clarified cell culture harvest (HCCF) at a residence time of 4–6 minutes to ensure dynamic binding capacity is not exceeded.
-
Orthogonal Wash Step: Wash the column with 5 CV of an optimized disruption buffer (e.g., 50 mM Tris, 0.5 M Arginine, 10% Propylene Glycol, pH 8.5). Mechanistic note: Arginine disrupts electrostatic interactions, while propylene glycol weakens hydrophobic HCP-mAb binding.
-
Elution: Elute the captured mAb using 5 CV of 0.1 M Glycine, pH 3.0. Immediately neutralize the eluate to pH 7.0 using 1 M Tris base to prevent mAb aggregation.
-
Validation Check (Self-Validation): Perform an orthogonal HCP ELISA on both the load material and the neutralized eluate. Calculate the Log Reduction Value (LRV). A successful wash optimization must yield an HCP clearance of ≥3.0 log10 without compromising the mAb step yield ( >90% ).
Section 4: Quantitative Data Tables
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances (Assuming a Maximum Daily Dose of ≤ 2g/day)
| Threshold Type | Limit / Action Required | Mechanistic Rationale |
| Reporting Threshold | 0.05% | Minimum level at which an impurity must be documented in batch records. |
| Identification Threshold | 0.10% (or 1.0 mg/day intake) | Level at which the exact chemical structure must be elucidated (e.g., via NMR/MS). |
| Qualification Threshold | 0.15% (or 1.0 mg/day intake) | Level at which the impurity must undergo dedicated toxicological safety testing. |
Table 2: ICH Q3C Classification of Residual Solvents
| Solvent Class | Risk Profile | Regulatory Limit | Examples |
| Class 1 | Solvents to be avoided (Known human carcinogens or environmental hazards). | Strictly limited (e.g., Benzene ≤ 2 ppm). | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited (Non-genotoxic animal carcinogens or neurotoxins). | PDE (Permitted Daily Exposure) limits apply based on toxicity. | Methanol (3000 ppm), Acetonitrile (410 ppm) |
| Class 3 | Solvents with low toxic potential. | ≤ 50 mg/day (typically 5000 ppm limit). | Ethanol, Acetone, Ethyl acetate |
Section 5: Visualizations
Fig 1. Logical workflow for scaling up analytical impurity profiling to preparative HPLC isolation.
Fig 2. Downstream bioprocessing pathway for Host Cell Protein (HCP) clearance in mAb production.
Section 6: References
-
ICH Q3A(R2) Impurities in New Drug Substances - European Medicines Agency / FDA. Available at:[Link]
-
Control of Host Cell Proteins in Monoclonal-Antibody Bioprocessing - BioProcess International. Available at:[Link]
-
ICH Q3C(R8) Guideline for Residual Solvents - International Council for Harmonisation (ICH). Available at: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. premier-research.com [premier-research.com]
- 5. database.ich.org [database.ich.org]
addressing solubility issues of n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in different solvents
Welcome to the Technical Support Center for formulation and solubility troubleshooting. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with lipophilic phenethylamine derivatives.
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide presents a classic medicinal chemistry challenge: its 3,4-dimethoxyphenyl ring and aliphatic propanamide chain provide excellent target affinity and metabolic stability, but they severely compromise aqueous solubility. Nearly 40% of approved drugs and 90% of drug candidates face similar poor water solubility issues, which can derail both in vitro assays and in vivo dosing if not properly managed[1].
This guide provides field-proven, self-validating protocols to overcome these barriers.
Part 1: Physicochemical Profiling & Solvent Selection
Before troubleshooting, it is critical to understand why this compound behaves the way it does. The molecule is dominated by hydrophobic regions (the aromatic ring and ethyl linker) and possesses an amide group capable of intermolecular hydrogen bonding. This high crystal lattice energy resists dissolution in water but yields easily to polar aprotic solvents that disrupt hydrogen bonds.
Table 1: Solubility Profile of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
| Solvent | Polarity Index | Estimated Solubility | Application Suitability |
| DMSO | 7.2 | > 50 mg/mL | Primary stock solution preparation. |
| DMF | 6.4 | > 50 mg/mL | Alternative stock (if DMSO is incompatible). |
| Ethanol | 5.2 | 10 - 20 mg/mL | Intermediate co-solvent for lipid formulations. |
| Water (pH 7.4) | 9.0 | < 0.1 mg/mL | Unsuitable without excipients or complexation. |
Q: Why does my compound precipitate when I dilute my DMSO stock into cell culture media?
A: This is caused by solvent-shifting and the hydrophobic effect . When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid shift in solvent polarity forces the hydrophobic phenethylamine molecules to self-associate. Water molecules form a highly ordered thermodynamic "cage" around the lipophilic core, driving the drug to aggregate and nucleate into micro-precipitates[2].
Part 2: Troubleshooting In Vitro Assays
Q: How do I prepare a stable primary stock solution without degradation?
A: For in vitro testing, Dimethyl sulfoxide (DMSO) is the gold standard due to its significant solubilization capacity for lipophilic amides[2]. However, improper preparation can lead to incomplete solvation.
Protocol 1: Self-Validating Stock Preparation (10 mM in DMSO)
-
Step 1 (Weighing): Equilibrate the compound vial to room temperature before opening to prevent ambient moisture condensation, which can prematurely trigger precipitation.
-
Step 2 (Solvation): Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Step 3 (Agitation): Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The thermal energy helps overcome the activation barrier for lattice dissociation.
-
Step 4 (Validation Check): Inspect the solution against a dark background under a direct light source. A true solution will exhibit zero Tyndall effect (light scattering). Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.
Q: How can I prevent precipitation when diluting into aqueous buffers (e.g., PBS)?
A: You must create a transitional polarity gradient using a co-solvent system. By pre-mixing the DMSO stock with a miscible polymer and a surfactant, you lower the interfacial tension between the hydrophobic solute and the aqueous phase[2].
Protocol 2: Co-Solvent Dilution System (DMSO / PEG400 / Tween-80 / Saline)
-
Step 1: Aliquot 50 µL of your 10 mM DMSO stock into a fresh tube.
-
Step 2: Add 400 µL of PEG400. Vortex vigorously for 30 seconds. Causality: PEG400 acts as a polymeric co-solvent that coats the hydrophobic molecules, preventing immediate self-association.
-
Step 3: Add 50 µL of Tween-80. Vortex for 30 seconds. Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the drug.
-
Step 4: Dropwise, add 500 µL of PBS or Saline while continuously vortexing. Never add the organic phase to the aqueous phase; always add the aqueous phase to the organic phase slowly.
-
Step 5 (Validation Check): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A successfully solubilized sample will have an OD600 < 0.05. A reading above 0.05 indicates micro-precipitation (light scattering), meaning the surfactant ratio must be increased.
Part 3: Advanced Formulation for In Vivo Studies
Q: What is the recommended vehicle for animal dosing to ensure high bioavailability without using toxic levels of DMSO?
A: For in vivo applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the optimal strategy. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The 3,4-dimethoxyphenyl ring of your compound dynamically inserts into this cavity, shielding the lipophilic surface from water, while the exterior hydroxyl groups maintain aqueous solubility[3]. This thermodynamic inclusion process is highly effective for phenethylamine derivatives[3].
Protocol 3: HP-β-CD Inclusion Complexation
-
Step 1: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water.
-
Step 2: Add the solid N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide directly to the cyclodextrin solution (target concentration: 2-5 mg/mL).
-
Step 3: Stir continuously at 45°C for 2 to 4 hours. Causality: Heating increases molecular kinetic energy, facilitating the displacement of water molecules from the cyclodextrin cavity and allowing the drug to enter.
-
Step 4: Allow the solution to cool to room temperature, then filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Step 5 (Validation Check): Perform an HPLC-UV analysis on the final filtrate to quantify the exact concentration of the solubilized drug before animal dosing.
Formulation Decision Workflow
Workflow for addressing precipitation of lipophilic amides in aqueous media.
References
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. "Solubilization techniques used for poorly water-soluble drugs." PubMed, 2024.[Link]
-
"Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023.[Link]
-
D'Aria, F., Pagano, B., & Giancola, C. "Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies." Journal of Thermal Analysis and Calorimetry, 2021.[Link]
Sources
Technical Support Center: Preventing Side Reactions in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an unexpected byproduct. What are the first steps I should take to identify the issue?
When facing unexpected byproducts, a systematic approach is crucial. The initial focus should be on characterizing the impurity and understanding the reaction conditions.
Initial Troubleshooting Steps:
-
Characterize the Byproduct: Isolate a small quantity of the byproduct using techniques like flash chromatography or preparative TLC. Once isolated, use analytical methods such as NMR, mass spectrometry, and IR spectroscopy to determine its structure.[1][] Knowing the structure of the side product provides critical clues about the unintended reaction pathway.
-
Review the Reaction Mechanism: Re-examine the intended reaction mechanism. Consider all possible reactive sites on your starting materials and intermediates. Are there alternative nucleophiles or electrophiles present? Could a rearrangement be occurring?
-
Analyze Reaction Conditions: Scrutinize your experimental setup and conditions. Small deviations can have a significant impact.
-
Temperature: Was the temperature controlled accurately? Temperature fluctuations can alter reaction rates and favor different pathways.[3][4][5]
-
Solvent: Was the solvent sufficiently pure and dry? The choice of solvent can influence the stability of intermediates and transition states, thereby affecting reaction mechanisms and product distribution.[6][7][8]
-
Atmosphere: Was the reaction sensitive to air or moisture? Inadequate inert atmosphere techniques can lead to oxidation or hydrolysis byproducts.
-
Purity of Reagents: Are your starting materials and reagents of high purity? Impurities can act as catalysts or participate in side reactions.
-
Q2: I suspect my functional group of interest is reacting when it shouldn't be. How can I prevent this?
This is a classic challenge in multi-step synthesis where a molecule contains multiple reactive sites. The solution often lies in the use of "protecting groups."
The Role of Protecting Groups:
Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to mask its reactivity.[9] This allows you to perform a reaction at another site in the molecule without affecting the protected group.[10][11] After the desired transformation, the protecting group is removed to regenerate the original functional group.[9][12]
Key Considerations for Choosing a Protecting Group:
-
Ease of Installation and Removal: The protecting group must be easy to add and remove in high yield with reagents that do not affect other parts of the molecule.[10][12]
-
Stability: It must be stable under the conditions of the subsequent reaction steps.[12]
-
Orthogonality: In complex syntheses with multiple functional groups requiring protection, it's crucial to use "orthogonal" protecting groups. This means that each protecting group can be removed under a specific set of conditions without affecting the others.[11][13] For example, a Boc-protected amine can be deprotected under acidic conditions, while a Fmoc-protected amine is removed with a base.[11][13]
Troubleshooting Guides
Issue 1: Formation of Dimeric or Polymeric Byproducts
High concentrations of starting materials can favor intermolecular reactions over the desired intramolecular pathway, leading to the formation of dimers or polymers.[14]
Solution: High-Dilution Conditions
By significantly increasing the volume of the solvent, you decrease the concentration of the reactants. This favors the intramolecular reaction, as the reactive ends of the same molecule are more likely to find each other than another molecule.[14] A common technique is to add the substrate slowly to a large volume of solvent over an extended period.
Issue 2: Over-reduction or Incomplete Reaction
The reactivity of the reducing or oxidizing agent is a critical factor. A reagent that is too strong can lead to over-reduction of the desired product, while one that is too weak may result in an incomplete reaction.
Solution: Judicious Choice of Reagents and Reaction Monitoring
-
Select a Milder or Stronger Reagent: If over-reduction is observed, consider switching to a less reactive agent. For example, if lithium aluminum hydride is too strong, sodium borohydride might be a suitable alternative.[14] Conversely, for an incomplete reaction, a more potent reagent may be necessary.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.[1][14] This allows you to quench the reaction at the optimal time, preventing both incomplete reactions and the formation of over-reduction byproducts.[14]
Issue 3: Poor Selectivity in Catalytic Reactions
The catalyst's role is to provide an alternative reaction pathway with lower activation energy, thereby increasing the reaction rate.[15][16][17] However, a catalyst can also influence the selectivity of a reaction, directing it towards a specific product while minimizing the formation of others.[17][18][19]
Solution: Catalyst Selection and Optimization
-
Catalyst Structure and Composition: The selectivity of a catalyst is highly dependent on its structure and composition.[16] By carefully designing the active sites and modifying the catalyst's environment, it's possible to favor specific reaction pathways.[16]
-
Green Catalysts: Consider using biocatalysts, such as enzymes, which often exhibit high selectivity and operate under mild conditions.[15][20]
-
Catalyst Screening: If multiple side products are forming, it may be necessary to screen a variety of catalysts to identify one that provides the desired selectivity for your specific transformation.
Advanced Topics
The Influence of Solvents on Reaction Pathways
The choice of solvent is not merely about dissolving the reactants; it can fundamentally alter the course of a reaction.[6][7][21] Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and mechanisms.[6][7][8]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and are effective at stabilizing both cations and anions.[8] They can favor reactions that proceed through charged intermediates, such as S_N1 reactions.[7]
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipoles but cannot donate hydrogen bonds. They are good at solvating cations but not anions, which can enhance the nucleophilicity of anionic reagents.[8]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used for reactions involving nonpolar reactants and are less likely to stabilize charged species.
Temperature's Dual Role in Reaction Rate and Selectivity
Increasing the temperature generally increases the rate of a chemical reaction by providing molecules with more kinetic energy to overcome the activation energy barrier.[3][4][5] However, temperature can also impact the selectivity of a reaction.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the product that is formed faster (the kinetic product) is often favored. At higher temperatures, the more stable product (the thermodynamic product) is typically favored, as the system has enough energy to overcome the activation barrier for the reverse reaction of the kinetic product.
-
Catalyst Deactivation: In catalytic reactions, excessively high temperatures can lead to catalyst deactivation through processes like sintering or coking.[4] Therefore, finding the optimal temperature is a balance between achieving a desirable reaction rate and maintaining catalyst stability and selectivity.[4]
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
For reactions sensitive to air or moisture, a properly executed inert atmosphere is critical to prevent side reactions like oxidation and hydrolysis.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (typically >100 °C) for several hours and allowed to cool in a desiccator.
-
Assemble Apparatus: Quickly assemble the reaction apparatus while it is still warm. Use grease on all joints to ensure a good seal.
-
Purge with Inert Gas: Connect the apparatus to a source of inert gas (e.g., nitrogen or argon) via a bubbler. Purge the system for 10-15 minutes to displace any air.
-
Introduce Reagents: Add solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system.
Protocol 2: Purification by Column Chromatography
Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[22][23][24]
-
Prepare the Column: Pack a glass column with a slurry of the stationary phase (e.g., silica gel or alumina) in the chosen eluent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of solvent and carefully load it onto the top of the column.
-
Elute the Compounds: Pass the eluent through the column. Compounds will move down the column at different rates depending on their polarity and affinity for the stationary phase.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A decision-making workflow for identifying and mitigating side reactions.
The Role of Protecting Groups in Synthesis
Caption: A generalized workflow illustrating the use of protecting groups in a multi-step synthesis.
Data Summary
Table 1: Common Protecting Groups for Alcohols and Amines
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Alcohol | Benzyl ether | Bn | NaH, BnBr | H₂, Pd/C |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF or H⁺ |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C |
References
Sources
- 1. researchgate.net [researchgate.net]
- 3. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. fiveable.me [fiveable.me]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. mazams.weebly.com [mazams.weebly.com]
- 13. media.neliti.com [media.neliti.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Catalysts: Pioneering Energy-Efficient Chemical Reactions - PharmaFeatures [pharmafeatures.com]
- 16. Catalyst properties explained: Activity, selectivity, stability [eureka.patsnap.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. catalysts.shell.com [catalysts.shell.com]
- 19. longdom.org [longdom.org]
- 20. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 21. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 22. studymind.co.uk [studymind.co.uk]
- 23. chemistrystudent.com [chemistrystudent.com]
- 24. physics.emu.edu.tr [physics.emu.edu.tr]
- 25. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. studysmarter.co.uk [studysmarter.co.uk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. epa.gov [epa.gov]
- 31. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. allen.in [allen.in]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Bayesian optimization for chemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00962F [pubs.rsc.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Troubleshooting [chem.rochester.edu]
- 39. reddit.com [reddit.com]
- 40. content.e-bookshelf.de [content.e-bookshelf.de]
- 41. masterorganicchemistry.com [masterorganicchemistry.com]
- 42. fiveable.me [fiveable.me]
- 43. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 44. media.neliti.com [media.neliti.com]
- 45. m.youtube.com [m.youtube.com]
- 46. chem.libretexts.org [chem.libretexts.org]
- 47. 6.1 Kinds of Organic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 48. researchgate.net [researchgate.net]
- 49. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing & Troubleshooting for N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals tasked with establishing the intrinsic stability of n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide . By combining mechanistic chemistry with rigorous analytical workflows, this guide provides a self-validating framework aligned with global regulatory standards.
System Overview & Regulatory Context
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is an amide derivative of 3,4-dimethoxyphenethylamine (DMPEA). In pharmaceutical development, proving the stability of this molecule is critical for formulation design and shelf-life determination. This guide provides a comprehensive framework for conducting forced degradation and stability testing in strict alignment with the1[1].
Diagnostic FAQs: Stability & Degradation Chemistry
Q: Why is the compound highly susceptible to hydrolytic degradation, and what are the primary degradants? A: The structural core of the molecule contains a propanamide bond. Amide bonds are inherently susceptible to hydrolysis, which is the most prevalent degradation mechanism for this functional group[2][3]. In the presence of strong acids or bases, the carbonyl carbon undergoes nucleophilic attack. This cleavage of the C-N bond yields two primary degradation products: 2-(3,4-dimethoxyphenyl)ethanamine (DMPEA) and propanoic acid[4]. Because the reaction is catalyzed by both hydronium and hydroxide ions, the degradation rate is highly pH-dependent.
Q: Under oxidative stress, why do multiple secondary peaks appear in the chromatogram? A: The 3,4-dimethoxyphenyl ring is highly electron-rich. The methoxy groups act as electron-donating groups via resonance, increasing the electron density on the aromatic ring. This causality makes the ring highly susceptible to electrophilic attack by oxidizing agents like hydrogen peroxide (H₂O₂)[5]. Oxidation typically leads to the formation of quinone-like derivatives or ring-opening products. If multiple secondary peaks appear, it indicates over-stressing (secondary degradation). Troubleshooting tip: Reduce the H₂O₂ concentration from 3% to 0.5% to isolate primary degradation events.
Q: How do we ensure our analytical method is a self-validating "Stability-Indicating Method" (SIM)? A: A true SIM must be capable of accurately quantifying the active ingredient while completely separating it from all potential degradants formed under stress conditions[2]. To build a self-validating system, you must calculate the Mass Balance . A mass balance of 95–105% mathematically validates that no degradants are "hiding" (e.g., retained on the column or lacking a UV chromophore). Since propanoic acid (a hydrolytic degradant) has poor UV absorbance above 210 nm, you must use a dual-detector system (e.g., PDA coupled with Mass Spectrometry) to ensure complete mass balance[6].
Mandatory Visualizations: Degradation Logic & Workflows
Primary chemical degradation pathways of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide.
Workflow for forced degradation testing according to ICH Q1A(R2) guidelines.
Troubleshooting Matrix & Quantitative Data
Table 1: Forced Degradation Matrix & Target Outcomes
Note: The goal of forced degradation is to achieve 10–20% degradation to identify primary degradants without causing secondary degradation[7].
| Stress Condition | Reagent / Environment | Exposure Time | Expected Degradation Pathway | Target Degradation % |
| Acidic Hydrolysis | 0.1 M HCl @ 60°C | 24 hours | Amide bond cleavage | 10–20% |
| Alkaline Hydrolysis | 0.1 M NaOH @ 60°C | 24 hours | Amide bond cleavage | 10–20% |
| Oxidative Stress | 3% H₂O₂ @ Room Temp | 6–24 hours | Aromatic ring oxidation | 10–20% |
| Photolytic Stress | UV/Vis Light (1.2M lux-hr) | ~7 days | Radical formation / cleavage | < 10% |
| Thermal Stress | 60°C / 75% RH | 7 days | Minimal (unless formulated) | < 5% |
Table 2: Chromatographic Troubleshooting Guide
| Observed Issue | Root Cause Analysis (Causality) | Corrective Action |
| Mass balance < 90% | Degradants lack a UV chromophore (e.g., propanoic acid) or are highly non-polar and retained on the column. | Couple PDA with an MS detector; extend the gradient run time to 100% organic to flush the column. |
| Peak tailing of DMPEA | Secondary electrostatic interactions between the free amine degradant and unendcapped silanols on the silica stationary phase. | Add 0.1% Formic Acid or TFA to the mobile phase to keep silanols protonated and neutralized. |
| Multiple overlapping peaks in oxidative sample | Over-stressing causing secondary and tertiary degradation of the primary quinone products. | Reduce H₂O₂ concentration to 0.5% or decrease exposure time to 2–4 hours. |
Validated Experimental Protocols
Protocol 1: ICH Q1A(R2) Aligned Forced Degradation Workflow
Causality Focus: This protocol is designed to isolate specific degradation pathways while preventing damage to analytical equipment.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in an inert diluent (e.g., HPLC-grade Methanol/Water 50:50)[7].
-
Acidic Hydrolysis: Transfer 5 mL of stock to a vial. Add 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Critical Step: Neutralize with 5 mL of 0.1 M NaOH before injection. Causality: Neutralization stops the degradation reaction at the exact target timepoint for accurate kinetic profiling and prevents highly acidic solutions from stripping the bonded phase of the HPLC column[8].
-
-
Alkaline Hydrolysis: Transfer 5 mL of stock to a vial. Add 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 5 mL of 0.1 M HCl[8].
-
Oxidative Stress: Transfer 5 mL of stock to a vial. Add 5 mL of 3% H₂O₂. Incubate at room temperature for 6 to 24 hours[5].
-
Photolytic Stress: Expose the solid compound and a 1.0 mg/mL solution to UV/Vis light (minimum 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.
Protocol 2: Stability-Indicating HPLC-DAD/MS Method & Self-Validation
Causality Focus: This method ensures complete resolution of polar and non-polar species.
-
Column Selection: C18, 250 × 4.6 mm, 5 µm. Causality: Provides sufficient theoretical plates to resolve the highly polar amine degradant from the non-polar parent compound[7].
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier keeps the primary amine degradant (DMPEA) fully protonated, preventing secondary interactions that cause peak tailing[8].
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
Detection: DAD at 220 nm and 280 nm; Mass Spectrometry in positive electrospray ionization (ESI+) mode.
System Suitability & Self-Validation Check: To ensure the protocol is a self-validating system, calculate the Mass Balance for every stressed sample: Mass Balance (%) = [(Area of Parent + Σ Area of Degradants) / Area of Unstressed Parent] × 100 Validation Logic: A mass balance between 95% and 105% mathematically proves that the analytical method has successfully detected all degradation products. If the value falls below 90%, the method is invalid for that specific stress condition and requires detector or gradient adjustment.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline , European Medicines Agency (EMA). 1
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products , Chromatography Online. 6
-
How to Detect Amide Degradation Using Chromatographic Techniques , Patsnap Eureka. 2
-
A chemical rationale of drug stability and degradation- An insightful approach , International Journal of Chemical and Analytical Science.4
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario , Asian Journal of Research in Chemistry. 5
-
Application Notes and Protocols for Forced Degradation Studies of Ruxolitinib-amide , Benchchem. 8
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 3. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. ajrconline.org [ajrconline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparing the biological activity of n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide with similar compounds
As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequently utilize structure-activity relationship (SAR) profiling to decode how subtle chemical modifications dictate a molecule's polypharmacological landscape. This guide provides an in-depth, objective comparison of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (DMPEA-PA) against established endogenous and synthetic alternatives.
DMPEA-PA (CAS 67191-53-1) is a fascinating structural chimera. It possesses the 3,4-dimethoxyphenethyl scaffold characteristic of dopaminergic and trace-amine ligands, yet it is capped with a propanamide group—a hallmark of synthetic melatonergic agonists like Ramelteon. By examining this compound, we can observe a masterclass in receptor shifting.
Structural Causality & Mechanism of Action (The "Why")
To understand the biological activity of DMPEA-PA, we must analyze the thermodynamic and electrostatic consequences of its functional groups.
-
Abolition of Aminergic Affinity: The parent compound, 3,4-dimethoxyphenethylamine (DMPEA), contains a primary amine that is protonated at physiological pH. This positive charge is strictly required to form a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of monoamine receptors, such as Dopamine D2 and Trace Amine-Associated Receptor 1 (TAAR1). By acylating this amine to form a propanamide (DMPEA-PA), the nitrogen's lone pair delocalizes into the carbonyl group. This eliminates basicity, preventing physiological protonation and effectively "switching off" dopaminergic and trace-amine affinity[1].
-
Emergence of Melatonergic Affinity: The newly formed propanamide group acts as a highly effective bioisostere for the N-acetyl group of endogenous melatonin. It engages in essential hydrogen bonding within the MT1 and MT2 receptor binding pockets[2].
-
Aromatic Core Dynamics: The 3,4-dimethoxyphenyl ring serves as a simplified, flexible mimic of melatonin's rigid indole ring or Ramelteon's indeno-furan core. While the 3-methoxy group successfully mimics the 5-methoxy group of melatonin (interacting with His4.28 in the MT1 receptor), the lack of a rigid bicyclic system increases the molecule's entropic penalty upon binding. Consequently, simple phenylalkylamides like DMPEA-PA generally exhibit micromolar to high-nanomolar affinity, whereas rigid bicyclic compounds achieve picomolar affinity[2],[3].
Quantitative Data Comparison
The table below synthesizes the receptor binding affinities ( Ki ) and lipophilicity (LogP) of DMPEA-PA compared to standard melatonergic and aminergic alternatives. (Note: DMPEA-PA values are SAR-derived estimates based on validated phenylalkylamide library screening[2]).
| Compound | Primary Target(s) | MT1 Affinity ( Ki ) | MT2 Affinity ( Ki ) | D2 Affinity ( Ki ) | Approx. LogP |
| Melatonin | MT1, MT2 | ~0.1 nM | ~0.1 nM | >10,000 nM | 1.2 |
| Ramelteon | MT1, MT2 | 0.014 nM | 0.112 nM | >10,000 nM | 3.0 |
| Agomelatine | MT1, MT2, 5-HT2C | 0.1 nM | 0.12 nM | >10,000 nM | 2.8 |
| DMPEA-PA | MT1, MT2 | ~150 - 500 nM | ~200 - 500 nM | >10,000 nM | 2.1 |
| DMPEA | TAAR1, D2 | >10,000 nM | >10,000 nM | ~1,000 nM | 1.0 |
Data highlights that while DMPEA-PA successfully shifts targeting from D2 to MT1/MT2, its flexible monocyclic core prevents it from matching the extreme potency of Ramelteon.
Self-Validating Experimental Protocols
To empirically validate the receptor shift and functional agonism of DMPEA-PA, we employ a dual-assay system: a radioligand competition assay to determine binding affinity ( Ki ), coupled with a [35S]GTPγS functional assay to confirm intrinsic efficacy[3],[4].
Protocol A: 2−[125I] -Iodomelatonin Radioligand Binding Assay
Causality: Radioligand assays isolate the physical binding event from downstream signaling. We use 2−[125I] -iodomelatonin due to its high specific activity and slow dissociation rate at MT1/MT2 receptors[3].
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing recombinant human MT1 or MT2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction[4].
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 50 pM of 2−[125I] -iodomelatonin, and varying concentrations of DMPEA-PA ( 10−11 to 10−4 M). Incubate at 37°C for 2 hours to reach equilibrium[5].
-
Self-Validation (Non-Specific Binding): In parallel control wells, add 10 μ M of unlabeled melatonin. Any radioactivity remaining in these wells represents non-specific lipid binding, which must be subtracted from total binding to calculate specific binding[5].
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify trapped radioactivity using a gamma counter[5].
Protocol B: [35S]GTPγS Functional Assay
Causality: Because MT1 and MT2 are Gi/o -coupled receptors, agonist binding induces the exchange of GDP for GTP on the G α subunit. By using a radiolabeled, non-hydrolyzable GTP analogue ( [35S]GTPγS ), we can trap and measure this activation event, distinguishing true agonists from antagonists[3].
-
Reaction Setup: Incubate MT1/MT2 membranes in assay buffer containing 10 μ M GDP (to force the system into a basal state) and 0.1 nM [35S]GTPγS .
-
Ligand Addition: Add DMPEA-PA at its calculated IC50 concentration.
-
Validation: A dose-dependent increase in [35S]GTPγS incorporation (measured via scintillation counting after filtration) confirms that DMPEA-PA acts as a functional agonist, mimicking melatonin's ability to inhibit adenylyl cyclase[3],[4].
Pathway Visualization
The following diagram illustrates the divergent GPCR signaling pathways dictated by the presence or absence of the propanamide group on the DMPEA scaffold.
Divergent GPCR signaling pathways dictated by the acylation of DMPEA to DMPEA-PA.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a small library of phenylalkylamide derivatives as melatoninergic ligands for human mt1 and MT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Mel1c melatoninergic receptor in platypus (Ornithorhynchus anatinus) - PMC [pmc.ncbi.nlm.nih.gov]
validation of in vitro results in an in vivo model
Translational Oncology: A Comprehensive Guide to Validating In Vitro Results in In Vivo Models
The transition from in vitro screening to in vivo efficacy validation is the most critical inflection point in preclinical drug development. While 2D cell cultures and biochemical assays are excellent for high-throughput screening and establishing intrinsic target engagement, they fundamentally lack the complex pharmacokinetics (PK), spatial architecture, and tumor microenvironment (TME) present in a living organism. Consequently, the likelihood of a new phase one oncology compound reaching market approval remains frustratingly low, largely due to this translational gap .
As a Senior Application Scientist, I have structured this guide to objectively compare the leading in vivo validation models—Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), Syngeneic models, and Genetically Engineered Mouse Models (GEMM)—and provide field-proven, self-validating protocols to ensure your preclinical data is robust, reproducible, and IND-ready.
The Translational Workflow: Bridging the Gap
Before selecting an in vivo model, it is crucial to understand that in vitro IC50 values cannot be directly translated to in vivo dosing. In vivo tumor growth dynamics can only be accurately predicted from in vitro data by linking in vivo PK (specifically corrected for the unbound drug fraction) with a robust PK/PD mathematical model .
Translational workflow from in vitro screening to in vivo efficacy validation.
Objective Comparison of In Vivo Oncology Models
Choosing the correct model requires balancing throughput, cost, and translational fidelity. Below is a quantitative and qualitative comparison of the four primary in vivo platforms used to validate in vitro hits.
| Parameter | CDX (Cell Line Xenograft) | PDX (Patient-Derived) | Syngeneic (Murine) | GEMM (Genetically Engineered) |
| Source Material | Immortalized human cell lines | Fresh human tumor fragments | Immortalized murine cell lines | Spontaneous murine tumors |
| Immune Status | Immunocompromised | Immunocompromised (or Humanized) | Intact (Murine) | Intact (Murine) |
| Tumor Heterogeneity | Low (Clonal selection in vitro) | High (Retains original architecture) | Low to Medium | High |
| Turnaround Time | 3–6 Weeks | 3–6 Months | 2–4 Weeks | 6–12 Months |
| Engraftment Rate | ~90–100% | ~30–80% (Tumor dependent) | ~90–100% | N/A (Spontaneous) |
| Best Used For | Early PK/PD, Target Validation | Late-stage Efficacy, Biomarkers | Immuno-oncology (IO) | TME studies, IO |
| Relative Cost | $ | $ | $ |
Mechanistic Insights for Model Selection
-
CDX Models: While CDX models offer high reproducibility and scalability for early drug development, long-term in vitro passaging alters their biological characteristics, leading to a loss of the original tumor's genetic and epigenetic heterogeneity . They are best used as a first-line in vivo tool to confirm target engagement.
-
PDX Models: Extensive validation demonstrates that PDX models faithfully maintain the 3D architecture, genomic landscape, and molecular heterogeneity of the original patient tumor . They are the gold standard for validating targeted therapies before clinical trials.
-
Syngeneic & GEMM Models: Because CDX and standard PDX models require immunocompromised mice (e.g., NOD/SCID) to prevent graft rejection, they cannot be used to evaluate immunotherapies natively . Syngeneic models provide an intact murine immune system. Alternatively, humanized PDX models—where mice are reconstituted with human CD34+ hematopoietic stem cells—enable the evaluation of human-specific immunotherapies like pembrolizumab .
Decision matrix for selecting the optimal in vivo oncology model based on therapy.
Step-by-Step Methodology: A Self-Validating In Vivo Efficacy Protocol
To ensure trustworthiness and scientific integrity, an in vivo protocol must be designed as a self-validating system. This means incorporating strict randomization, blinding, and internal controls to prove that any observed efficacy is causally linked to the drug, not experimental artifacts. Furthermore, mathematical modeling, such as the polymorphic Gompertzian model, can be applied to these datasets to successfully capture trends in tumor dynamics and resistance .
Below is a standardized protocol for a Subcutaneous CDX/PDX Efficacy Study. (Note: While orthotopic models replicate the human TME more accurately and are critical for assessing metastasis , subcutaneous models are the standard starting point due to ease of caliper measurement).
Phase 1: Preparation and Implantation
-
Cell/Tissue Preparation: Harvest cells in the logarithmic growth phase (for CDX) or section fresh patient tumor fragments into 2–3 mm³ pieces (for PDX).
-
Causality Check: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Matrigel provides essential extracellular matrix (ECM) structural support and localized growth factors, drastically reducing the "engraftment shock" and improving vascularization rates.
-
-
Implantation: Inject 1-5 x 10⁶ cells (in 100 µL) subcutaneously into the right hind flank of immunocompromised mice (e.g., athymic nude or NSG).
-
Causality Check: The right flank is chosen to avoid vital organs and provide a flat, accessible surface for highly reproducible digital caliper measurements.
-
Phase 2: Randomization (The Self-Validating Step)
-
Tumor Monitoring: Do not dose the animals immediately after implantation. Monitor tumor growth bi-weekly.
-
Block Randomization: Wait until the tumors reach an average volume of 100–150 mm³ .
-
Causality Check: Initiating treatment at 100-150 mm³ ensures that the tumor has successfully established its own blood supply and is in the exponential growth phase. Randomizing at this stage (rather than day zero) guarantees that all experimental cohorts start with statistically identical tumor burdens, validating that subsequent divergence in tumor volume is strictly due to the therapeutic intervention.
-
Phase 3: Dosing and Data Acquisition
-
Control Implementation: A self-validating study must include at least three groups (n=8 to 10 per group for statistical power):
-
Vehicle Control: Receives the exact buffer/solvent as the drug. Validates baseline exponential tumor growth.
-
Positive Control (Standard of Care - SoC): Receives a clinically approved drug for that cancer type. Validates that the specific mouse model is responsive to known pharmacology.
-
Treatment Group: Receives the novel compound based on PK/PD dose predictions.
-
-
Measurement: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). A TGI > 50% is generally considered biologically significant for advancing a compound.
Conclusion
Validating in vitro results in vivo is not merely a box-checking exercise for IND submission; it is a rigorous stress test of a compound's true pharmacological viability. By understanding the mechanistic differences between CDX, PDX, and Syngeneic models, and by implementing self-validating protocols with strict randomization criteria, researchers can confidently bridge the translational gap and reduce late-stage clinical attrition.
References
-
Long, Y., Xie, B., Shen, H. C., & Wen, D. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cells, 11(23), 3868. URL:[Link][1]
-
Long, Y., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - Abstract/Review. NIH.gov. URL:[Link][2]
-
Hutchinson, L., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. URL:[Link][3]
-
Soboleva, A., Kaznatcheev, A., Cavill, R., Schneider, K., & Staňková, K. (2025). Validation of polymorphic Gompertzian model of cancer through in vitro and in vivo data. PLOS ONE, 20(1), e0310844. URL:[Link][4]
-
Abdolahi, S., et al. (2022). Patient-derived xenograft (PDX) models, applications and challenges in cancer research. Journal of Translational Medicine, 20(1), 206. URL:[Link][5]
-
Certis Oncology. (2023). What makes orthotopic patient-derived xenograft (O-PDX) models more clinically relevant than traditional patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models? Certis Oncology Solutions. URL: [Link][6]
Sources
- 1. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of polymorphic Gompertzian model of cancer through in vitro and in vivo data | PLOS One [journals.plos.org]
- 5. d-nb.info [d-nb.info]
- 6. certisoncology.com [certisoncology.com]
cross-validation of analytical methods for compound characterization
As a Senior Application Scientist, I frequently encounter a critical point of failure in drug development: the over-reliance on a single analytical modality. When characterizing complex molecular entities—such as Proteolysis Targeting Chimeras (PROTACs), molecular glues, or large active pharmaceutical ingredients (APIs)—no single detector is universal. UV detection relies on chromophores, mass spectrometry (MS) is subject to ionization efficiencies and ion suppression, and Nuclear Magnetic Resonance (NMR), while universally quantitative, lacks the sensitivity required for trace impurity profiling.
To establish true scientific integrity and comply with the latest regulatory frameworks, we must build self-validating systems through the cross-validation of orthogonal analytical methods. The revised emphasize a lifecycle and risk-based approach to analytical procedure validation, requiring robust, scientifically justified methodologies[1].
This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (LC-HRMS) against traditional Quantitative NMR (qNMR) and HPLC-UV, detailing how to synthesize these platforms into a unified, self-validating characterization workflow.
The Causality of Orthogonal Cross-Validation
Why do we cross-validate? The causality lies in the inherent blind spots of individual techniques. If you only use HPLC-UV, you assume all impurities have the same extinction coefficient as your main peak—a dangerous assumption that leads to inaccurate mass balance[2]. If you solely rely on LC-MS, you risk missing compounds that do not ionize well under electrospray ionization (ESI) conditions.
By cross-validating, we force different physical principles to agree on a single truth. We use qNMR to establish an absolute mass fraction (w/w) based on primary nuclear spin, which then serves as a universal calibration point. We use LC-HRMS to elucidate the exact structural connectivity and identify trace degradants[3]. Finally, we use HPLC-UV as the robust workhorse to track relative purity and batch-to-batch consistency[4].
Orthogonal analytical workflow for robust compound characterization and cross-validation.
Platform Comparison: LC-HRMS vs. qNMR vs. HPLC-UV
When evaluating our primary product focus—modern LC-HRMS platforms (such as Orbitrap or Q-TOF systems)—against traditional alternatives, it is crucial to understand their complementary performance metrics. The table below summarizes the quantitative and qualitative capabilities of each platform based on established validation parameters[5].
| Analytical Platform | Primary Output | Sensitivity (LOD) | Dynamic Range | Structural Specificity | Causality for Selection in Workflow |
| LC-HRMS (Orbitrap/Q-TOF) | Exact Mass, MS/MS Fragments | ~0.01 - 0.1 ng/mL | 3-4 logs | Very High (Sub-ppm accuracy) | Identifies trace impurities, localizes transformation sites, and elucidates degradation pathways[3]. |
| 1H-qNMR | Absolute Mass Fraction (w/w) | ~1 - 10 µg/mL | 2 logs | High (Atomic connectivity) | Provides a universal, standard-free primary calibration point to correct MS/UV response biases[6]. |
| HPLC-UV/Vis | Relative Area Purity (%) | ~0.1 - 1 µg/mL | 4-5 logs | Low (Chromophore dependent) | Ensures robust, routine batch-to-batch consistency tracking and stability indicating assays[2]. |
Experimental Methodologies: Building a Self-Validating System
To ensure trustworthiness, every protocol must be designed as a self-validating system. This means incorporating internal checks that prove the method's integrity during the acquisition, rather than relying solely on post-run data processing.
Protocol A: LC-HRMS for Structural Elucidation and Impurity Profiling
Objective: Determine exact mass and fragment connectivity while monitoring for ion suppression. Causality: We utilize stepped Higher-energy Collisional Dissociation (HCD) because complex molecules often contain both highly labile bonds (which fragment at low energy) and stable core structures (requiring high energy). Stepped HCD captures both in a single composite spectrum[7].
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% Formic Acid). Self-Validation Step: Spike in a stable-isotope-labeled (SIL) internal standard at 0.5 µg/mL to continuously monitor ionization efficiency and matrix effects.
-
Chromatography: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% organic over 15 minutes.
-
MS Acquisition: Operate the HRMS in positive ESI mode. Acquire Full MS scans at 120,000 resolving power (FWHM at m/z 200) to ensure sub-ppm mass accuracy[3].
-
Data-Dependent MS/MS: Trigger MS/MS on the top 5 most abundant precursor ions using stepped normalized collision energies (e.g., 20, 30, 40 NCE).
Protocol B: 1H-qNMR for Absolute Quantitation
Objective: Determine the absolute purity of the reference standard without relying on a homologous reference material. Causality: We set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the nuclei of interest. If D1 is too short, slower-relaxing nuclei will not return to thermal equilibrium, resulting in artificially low integrals and catastrophic quantitation errors[6].
-
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of a Certified Reference Material (CRM) internal standard (e.g., TraceCERT® Maleic Acid) using a microbalance[4].
-
Solvation: Dissolve in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO- d6 ) and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire 1H-NMR spectra at 500 MHz or higher. Set the pulse angle to 90° and the relaxation delay ( D1 ) to 60 seconds (ensuring D1>5×T1 ). Self-Validation Step: Ensure the signal-to-noise ratio (S/N) of the target peaks is >250:1 to guarantee integration accuracy.
-
Calculation: Calculate absolute purity using the formula: Panalyte=IstdIanalyte×NanalyteNstd×MWstdMWanalyte×WanalyteWstd×Pstd [4].
Protocol C: HPLC-UV for Relative Purity
Objective: Provide a high-throughput, stability-indicating assay. Causality: We utilize an orthogonal stationary phase (e.g., Pentafluorophenyl, PFP) compared to the MS method. PFP provides alternate selectivity based on π−π interactions and dipole moments, ensuring that impurities co-eluting on a C18 column are resolved here.
-
System Suitability: Self-Validation Step: Inject a resolution mixture containing the API and its closest known degradant. The method is only valid if the resolution ( Rs ) between the critical pair is ≥1.5 .
-
Analysis: Inject the sample at a concentration of 0.5 mg/mL. Monitor at the λmax determined via a Diode Array Detector (DAD) to maximize the signal of the primary compound[2].
Case Study: Cross-Validating a PROTAC (dBET1)
PROTACs represent a unique analytical challenge. Structurally, they are hetero-bifunctional molecules consisting of a Protein of Interest (POI) ligand, a flexible linker, and an E3 ubiquitin ligase ligand[8]. Because of their high molecular weight (often >800 Da) and structural flexibility, they are prone to complex degradation pathways and in-source fragmentation during MS analysis.
PROTAC ternary complex formation and targeted proteasomal degradation pathway.
In a recent characterization of the PROTAC dBET1 , HPLC-UV indicated a purity of 98.5%. However, cross-validation with LC-HRMS revealed a co-eluting isobaric impurity. High-resolution tandem MS (MS/MS) utilizing lithium cationization ( [M+Li]+ ) provided comprehensive positive-mode sequence coverage, revealing that the impurity was a linker-hydrolysis degradant that had lost its E3-binding capability[7].
Because the UV extinction coefficient of the degradant was nearly identical to the intact PROTAC, HPLC-UV alone failed to flag the structural compromise. Conversely, qNMR provided an absolute purity of 96.2% by integrating the distinct protons on the intact thalidomide moiety versus the hydrolyzed byproduct. By synthesizing the data—using qNMR for absolute quantitation, LC-HRMS to identify the exact cleavage site, and HPLC-UV (on a newly optimized PFP column) to resolve the peaks—we established a fully ICH Q2(R2) compliant, self-validating characterization report[1],[7].
Conclusion
The cross-validation of analytical methods is not merely a regulatory checkbox; it is the scientific bedrock of compound characterization. By understanding the causality behind our instrumental choices and building self-validating protocols, we can confidently bridge the gap between relative purity (HPLC-UV), absolute quantitation (qNMR), and profound structural elucidation (LC-HRMS).
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / ICH. Available at:[Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
-
PROTAC Discovery and Development Services. Aurigene Pharmaceutical Services. Available at: [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. National Institutes of Health (NIH) / PubMed. Available at:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
Unambiguous Structural Confirmation of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
For researchers and drug development professionals, the precise structural confirmation of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (a flexible phenethylamine derivative featuring an amide linkage and two methoxy groups) presents specific analytical challenges. Its flexible ethyl linker and propanamide chain undergo rapid conformational averaging in solution, making solid-state analysis critical for understanding its stable 3D conformation and intermolecular hydrogen-bonding networks.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques (NMR, MS, FT-IR) for the structural elucidation of this compound, providing field-proven experimental protocols and mechanistic insights.
The Analytical Contenders: SCXRD vs. Alternatives
While multiple techniques provide structural clues, they differ fundamentally in the physical phenomena they measure and the completeness of the data they yield.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the only unambiguous method for total molecular characterization [1]. By measuring the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice, SCXRD provides an absolute 3D map of the molecule. For small molecules (typically defined as having fewer than 100 atoms in the asymmetric unit), the electron density is so well-resolved that individual atoms appear as distinct, measurable coordinates [2].
Mechanistic Advantage for this Compound: The amide group (-NH-C=O) in N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide will form distinct intermolecular hydrogen bonds. SCXRD definitively maps these interactions and determines the exact dihedral angles of the flexible ethyl chain, which cannot be directly observed in solution-state techniques.
Orthogonal Techniques: NMR, MS, and FT-IR
-
Nuclear Magnetic Resonance (NMR): Essential for determining atomic connectivity in the solution state. However, because the molecule's flexible bonds rotate rapidly on the NMR timescale, the resulting spectra represent a time-averaged conformation rather than a static 3D structure [3].
-
Mass Spectrometry (High-Resolution MS): Confirms the exact mass and molecular formula (C13H19NO3), but provides zero information about 3D geometry or stereochemistry.
-
FT-IR Spectroscopy: Identifies functional groups (e.g., the strong amide C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹), but cannot map molecular connectivity.
Quantitative Comparison of Analytical Modalities
| Analytical Technique | Physical Phenomenon Measured | Sample Phase | Resolution / Information Yield | Key Limitation for Flexible Small Molecules |
| SCXRD | X-ray diffraction by electron density | Solid (Single Crystal) | Atomic (<1 Å); Absolute 3D conformation, exact bond lengths, H-bond networks. | Requires the successful growth of a high-quality, defect-free single crystal. |
| Solution NMR | Nuclear spin transitions in a magnetic field | Liquid (Solution) | Atomic connectivity; functional group environments. | Yields time-averaged conformations; misses solid-state packing data. |
| HRMS | Ionization and mass-to-charge ratio (m/z) | Gas (Ionized) | Molecular formula; fragmentation patterns. | Provides no 3D structural or connectivity information. |
| FT-IR | Vibrational transitions of chemical bonds | Solid/Liquid/Gas | Functional group presence (Amide, Ether, Aromatic). | Cannot determine the overall molecular framework or connectivity. |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical progression of SCXRD and how it integrates with orthogonal techniques to form a self-validating analytical system.
Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Logical relationship and cross-validation of analytical techniques.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, experimental protocols must be designed with internal causality. The choices made in sample preparation directly dictate the quality of the resulting data.
Protocol A: Single-Crystal X-ray Crystallography (SCXRD)
1. Crystal Growth (Vapor Diffusion Method):
-
Causality: Amides often form complex hydrogen-bonded networks that can precipitate rapidly as amorphous powders if cooled too quickly. Vapor diffusion allows for a thermodynamically controlled, slow approach to supersaturation, promoting the growth of a single, defect-free crystal lattice.
-
Step: Dissolve 10 mg of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing a volatile anti-solvent (e.g., hexanes). Seal the outer vial and leave undisturbed for 3–7 days.
2. Crystal Mounting and Cryocooling:
-
Causality: Flexible molecules exhibit high thermal motion (Debye-Waller factors) at room temperature, which blurs the electron density map. Flash-cooling the crystal to 100 K using a liquid nitrogen stream freezes out this motion, drastically improving high-angle diffraction resolution [4].
-
Step: Select a crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.
3. Data Collection and Structure Solution:
-
Causality: Because this is a small molecule (<1000 non-hydrogen atoms), "Direct Methods" or intrinsic phasing can be used to solve the phase problem statistically, bypassing the need for heavy-atom derivatives required in macromolecular crystallography [2].
-
Step: Collect diffraction frames using a microfocus X-ray source (e.g., Cu Kα or Mo Kα) and a CMOS detector. Integrate the reflections and solve the structure using software like SHELXT.
-
Self-Validation: Refine the model using full-matrix least-squares on F² (SHELXL). A final R1 value of < 5% and a Goodness-of-Fit (GoF) near 1.0 confirms a highly accurate, trustworthy structural model [4].
Protocol B: Solution-State NMR (Orthogonal Validation)
-
Causality: To prove that the bulk material matches the single crystal selected for SCXRD, a representative sample must be analyzed in solution.
-
Step: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY (to trace the -CH2-CH2- spin system of the ethyl linker) and HMBC (to confirm the connectivity of the propanamide carbonyl to the adjacent methylene and the NH proton).
-
Self-Validation: The integration of the methoxy protons (6H, singlet, ~3.8 ppm) must perfectly match the integration of the propanamide methyl group (3H, triplet, ~1.1 ppm).
Conclusion
While NMR, MS, and FT-IR are indispensable for rapid, routine confirmation of synthetic success, they rely on deductive reasoning to piece together a molecular structure. Single-Crystal X-ray Crystallography remains the sole technique capable of providing an absolute, direct observation of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide's three-dimensional architecture. By utilizing cryocooling and direct methods, modern SCXRD transforms flexible, small-molecule characterization from an exercise in structural deduction into one of definitive visual proof.
References
Comparative Literature Review: 3,4-Dimethoxyphenyl Compounds as Next-Generation Tubulin Polymerization Inhibitors
Executive Summary
The 3,4-dimethoxyphenyl (3,4-DMP) moiety is a highly privileged scaffold in medicinal chemistry, frequently leveraged to optimize pharmacokinetic properties and enhance target binding[1]. In the field of oncology, the 3,4,5-trimethoxyphenyl (TMP) group—famously found in the natural cis-stilbene Combretastatin A-4 (CA-4)—has long been the gold standard for targeting the colchicine-binding site of β-tubulin. However, recent structure-activity relationship (SAR) studies reveal that replacing the TMP group with a 3,4-DMP group can maintain or even amplify antiproliferative activity while overcoming synthetic and metabolic liabilities[2].
This guide objectively compares the performance of emerging 3,4-DMP compounds against traditional TMP-based standards, providing drug development professionals with mechanistic insights and self-validating experimental protocols for evaluating novel microtubule depolymerizers.
Mechanistic Rationale: Why 3,4-Dimethoxyphenyl?
The colchicine-binding pocket is a deep, hydrophobic cleft at the interface of α- and β-tubulin. While the TMP group of CA-4 fits snugly into this pocket, it is metabolically susceptible to O-demethylation and can create steric hindrance when paired with bulky, metabolically stable heterocyclic cores (like pyrroles or isoxazoles).
By removing one methoxy group, the 3,4-DMP scaffold reduces steric clash, allowing the attached heterocyclic core to penetrate deeper into adjacent auxiliary pockets not occupied by colchicine[3]. This unique spatial accommodation directly causes rapid microtubule depolymerization, leading to G2/M cell cycle arrest, Bcl-2 phosphorylation, and ultimately, caspase-dependent apoptosis[3][4].
Figure 1: Mechanistic pathway of 3,4-dimethoxyphenyl compounds inducing apoptosis.
Comparative Performance Analysis
To objectively evaluate the 3,4-DMP scaffold, we compare three distinct synthetic derivatives against the CA-4 standard. The data demonstrates that 3,4-DMP compounds achieve nanomolar to low-micromolar efficacy across diverse cancer cell lines.
| Compound | Core Scaffold | Target Cell Line | Cytotoxicity (IC₅₀) | Tubulin Polymerization Inhibition |
| CA-4 (Standard) | Cis-Stilbene (3,4,5-TMP) | HepG2 / MCF-7 | ~1.27 μM | Potent (Baseline Standard) |
| JG-03-14 | Pyrrole (3,4-DMP) | Multiple (Avg) | 62 nM | Potent (Overlaps Colchicine site)[3] |
| Compound 13a | Isoxazole (3,4-DMP) | HepG2 | 1.31 μM | IC₅₀ = 0.86 μM[2] |
| Compound 9 | Triazinone (3,4-DMP) | HepG2 | 1.38 μM | 86.73% inhibition at IC₅₀ dose[4] |
In-Depth Pharmacological Profiles
-
JG-03-14 (Tetrasubstituted Pyrrole): This compound utilizes the 3,4-DMP group to anchor into the colchicine site, while its brominated pyrrole core interacts with both α- and β-tubulin. Crucially, JG-03-14 is a poor substrate for P-glycoprotein efflux pumps, giving it a significant advantage over traditional chemotherapeutics in multidrug-resistant tumors (average IC₅₀ of 62 nM)[3].
-
Compound 13a (3,4-Diarylisoxazole): The cis-double bond of CA-4 is chemically unstable, prone to isomerizing into the inactive trans-form. By locking the 3,4-DMP group onto a rigid isoxazole ring featuring a difluoromethoxy group, researchers achieved excellent metabolic stability and an impressive tubulin inhibition IC₅₀ of 0.86 μM[2].
-
Compound 9 (N-phenyl Triazinone): This analogue demonstrates that pairing the 3,4-DMP moiety with a triazinone ring yields highly selective cytotoxicity. It directly disrupts the G2/M phase and triggers apoptosis by downregulating the mitochondrial membrane potential (MMP) and Bcl-2, while boosting pro-apoptotic Bax and p53 levels[4].
Self-Validating Experimental Protocol: Kinetic Tubulin Polymerization Assay
To accurately compare the efficacy of novel 3,4-DMP compounds against CA-4, researchers must utilize a self-validating, fluorescence-based kinetic assay. Do not rely on endpoint assays; tubulin assembly is a dynamic, thermodynamic process that requires real-time Vmax monitoring.
Causal Rationale for Reagent Selection
-
Porcine Brain Tubulin (>99% pure): Chosen because its structural homology to human tubulin is nearly identical, ensuring translational relevance without the prohibitive cost of human recombinant tubulin.
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂): PIPES maintains a strict pH of 6.9 without temperature-dependent pKa shifts. EGTA chelates trace calcium (Ca²⁺ triggers catastrophic depolymerization), while Mg²⁺ is a mandatory cofactor for GTP binding.
-
GTP (1 mM): Tubulin requires GTP binding at the exchangeable E-site on β-tubulin to drive the entropy-driven assembly of microtubules.
-
Temperature (37°C): Mammalian tubulin depolymerizes at 4°C and polymerizes at physiological temperatures. The assay must be read in a pre-warmed microplate reader.
Step-by-Step Methodology
-
System Calibration & Control Setup (The Self-Validation Step):
-
Negative Control (Vehicle): 1% DMSO to establish the baseline maximum polymerization rate (Vmax).
-
Positive Control (Depolymerizer): 3 μM Colchicine or CA-4 to validate the assay's sensitivity to assembly inhibition.
-
Positive Control (Stabilizer): 3 μM Paclitaxel to validate the assay's sensitivity to accelerated assembly.
-
If the controls do not hit their respective Vmax thresholds, the assay invalidates itself, preventing false data generation.
-
-
Compound Preparation: Prepare 3,4-DMP compounds (e.g., JG-03-14) in a 10-point serial dilution (from 10 μM to 1 nM) in DMSO.
-
Master Mix Assembly: On ice (4°C), combine PEM buffer, 1 mM GTP, 10 μM fluorescent reporter (e.g., DAPI, which increases quantum yield when bound to polymerized microtubules), and 3 mg/mL porcine tubulin.
-
Plate Loading: Aliquot 10 μL of the compound dilutions into a pre-chilled 96-well half-area plate. Rapidly add 90 μL of the Tubulin Master Mix to each well.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax (steepest slope of the growth curve) for each well. Plot the Vmax values against the log-concentration of the 3,4-DMP compound to derive the IC₅₀.
Figure 2: Self-validating kinetic workflow for the in vitro tubulin polymerization assay.
References
-
Mooberry, S. L., et al. "Identification and characterization of a new tubulin-binding tetrasubstituted brominated pyrrole." PubMed (NIH). Available at:[Link]
-
Al-Warhi, T., et al. "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Semantic Scholar (Molecules). Available at:[Link]
-
ACS Pharmacology & Translational Science. "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo." ACS Publications. Available at:[Link]
Sources
Peer Review & Comparative Analysis: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Executive Summary
As drug development professionals continuously seek optimized scaffolds for neuropharmacology, N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (N-propionyl-DMPEA; CAS 67191-53-1) emerges as a highly compelling candidate. Derived from the parent trace amine 3,4-dimethoxyphenethylamine (DMPEA), this synthetic propanamide fundamentally alters the pharmacokinetic liabilities of its predecessor. While DMPEA is a known trace amine-associated receptor 1 (TAAR1) agonist and a rapid substrate for monoamine oxidase (MAO)[1], N-propionylation transforms the molecule into a lipophilic, MAO-resistant entity. This guide objectively compares N-propionyl-DMPEA against structural alternatives and outlines the self-validating experimental protocols required to characterize its performance.
Structural & Pharmacological Comparison
To understand the utility of N-propionyl-DMPEA, we must benchmark it against its structural analogs and endogenous benchmarks. The addition of an aliphatic propionyl chain to the primary amine is not merely a protective cap; it is a strategic modification that dictates blood-brain barrier (BBB) penetration and receptor affinity.
-
DMPEA (Parent Amine): Highly susceptible to oxidative deamination by MAO-A and MAO-B[2]. Its low lipophilicity and rapid systemic clearance severely limit its central nervous system (CNS) efficacy.
-
N-Acetyl-DMPEA: Acetylation protects the primary amine[3], but the molecule remains somewhat susceptible to in vivo beta-hydroxylation and has lower lipophilicity[4].
-
N-Propionyl-DMPEA (The Product): The extended aliphatic bulk of the propionyl group increases the partition coefficient (LogP), enhancing passive transcellular diffusion while providing absolute steric hindrance against MAO. Furthermore, its structural homology to melatonin (an arylethylamine amide) suggests a putative shift toward MT1/MT2 receptor agonism.
-
Melatonin: The gold standard for arylethylamine amides. N-propionyl-DMPEA shares the critical spatial distance between the aromatic methoxy groups and the amide carbonyl, acting as a potential bioisostere.
Table 1: Physicochemical and Pharmacological Benchmarks
| Compound | Structural Class | MAO Susceptibility | Estimated BBB Permeability (LogP) | Primary Target Profile |
| DMPEA | Primary Amine | High | Low (~1.2) | TAAR1, MAO |
| N-Acetyl-DMPEA | Acetamide | Low | Moderate (~1.8) | Weak MT / TAAR1 |
| N-Propionyl-DMPEA | Propanamide | Very Low | High (~2.3) | MT1/MT2 (Putative) |
| Melatonin | Indole Amide | Low | Moderate (~1.6) | MT1, MT2 |
Causality Behind Experimental Choices
In neuropharmacological screening, experimental design must be driven by mechanistic causality rather than rote procedure.
-
Why target MAO resistance? Primary amines like DMPEA and 3-methoxytyramine are rapidly degraded into inactive acidic metabolites by MAO[5]. By converting the amine to a propanamide, we hypothesize complete enzymatic resistance. We utilize a continuous peroxidase-linked spectrophotometric assay over traditional radiometric methods because it provides real-time kinetic validation of this resistance without radioactive waste[2].
-
Why utilize PAMPA-BBB over Caco-2? While Caco-2 cell models are excellent for assessing active efflux transporters, the primary advantage of the propionyl group is the enhancement of passive lipophilic diffusion. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates this exact variable, allowing us to objectively quantify the impact of the aliphatic chain extension.
Self-Validating Experimental Protocols
Every protocol described below operates as a self-validating system to ensure data integrity and reproducibility.
Protocol A: High-Throughput MAO Resistance Validation
Objective: To confirm that the propionyl group confers absolute resistance to oxidative deamination.
-
Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B in 50 mM sodium phosphate buffer (pH 7.4).
-
Reaction Matrix: Create a continuous monitoring matrix containing 1 U/mL horseradish peroxidase and 1 mM Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Substrate Introduction: In a 96-well plate, introduce 10 µM of N-propionyl-DMPEA (Test), DMPEA (Positive Control)[1], and plain buffer (Negative Control).
-
Kinetic Monitoring: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes at 37°C.
-
Self-Validation Logic: The assay is only valid if the DMPEA well exhibits a linear increase in fluorescence (confirming MAO activity and hydrogen peroxide generation)[2]. The N-propionyl-DMPEA well must remain statistically indistinguishable from the negative control, proving absolute steric protection.
Protocol B: PAMPA-BBB Permeability Assay
Objective: To quantify the passive central nervous system penetration enhanced by N-propionylation.
-
Membrane Assembly: Coat the porous polycarbonate filter of a 96-well donor plate with porcine brain lipid extract (20 mg/mL in dodecane).
-
Dosing: Introduce 5 µM of N-propionyl-DMPEA in PBS (pH 7.4) to the donor compartment.
-
Incubation: Assemble the donor plate over the acceptor plate (containing pure PBS) and incubate at 37°C for 18 hours without agitation to simulate passive transcellular diffusion.
-
Quantification: Analyze the concentrations in both compartments using LC-MS/MS.
-
Self-Validation Logic: The plate must include Verapamil (High-permeability control) and Theophylline (Low-permeability control). The calculated effective permeability ( Papp ) of the test compound is only accepted if both controls fall within their strict, pre-established reference ranges.
Mechanistic Pathway Visualization
Pharmacokinetic divergence: N-propionylation prevents MAO degradation and enhances BBB penetration.
References
-
Title: 3-Methoxytyramine Source: Wikipedia URL: [Link]
-
Title: A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors Source: Brieflands URL: [Link]
-
Title: N-Acetyl-3,4-dimethoxyphenethylamine | C12H17NO3 | CID 80465 Source: PubChem URL: [Link]
-
Title: Beta-hydroxylation of N-acetyl-3,4-dimethoxyphenethylamine and the influence of iproniazid on the demethylation of this compound in vivo in the rat Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. N-Acetyl-3,4-dimethoxyphenethylamine | C12H17NO3 | CID 80465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta-hydroxylation of N-acetyl-3,4-dimethoxyphenethylamine and the influence of iproniazid on the demethylation of this compound in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide proper disposal procedures
Proper laboratory waste management is not just a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and environmental stewardship. As researchers and drug development professionals working with specialized organic compounds, understanding the why behind disposal protocols is just as critical as the how.
Below is the definitive operational guide for the proper handling, segregation, and disposal of n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide .
Physicochemical Profiling & Hazard Causality
Before executing any disposal protocol, we must first analyze the chemical nature of the substance to understand the causality behind its waste stream designation.
n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (also cataloged as N-(2-(3,4-dimethoxyphenyl)ethyl)propionamide) is an organic amide derivative of 3,4-dimethoxyphenethylamine[1].
-
CAS Number: 67191-53-1[1]
-
Molecular Formula: C13H19NO3
-
Molecular Weight: 237.301 g/mol
The Causality of Disposal: This compound is a lipophilic, non-halogenated organic molecule. It lacks heavy metals and highly reactive functional groups (such as peroxides or azides). However, because it features a highly stable amide bond and is a biologically active phenethylamine derivative, it resists rapid hydrolysis in standard wastewater treatment facilities. Discharging this chemical down the drain poses a severe risk of environmental persistence and bioaccumulation[2][3]. Therefore, high-temperature incineration via an EPA-compliant Environmental Health and Safety (EHS) facility is the only scientifically and legally acceptable method of destruction[2][3].
Waste Segregation Logistics
To prevent dangerous chemical incompatibilities and control institutional disposal costs, waste containing n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide must be strictly segregated based on its physical state and solvent matrix[3][4].
-
Solid Waste: Pure chemical sweeps, contaminated weighing paper, and saturated personal protective equipment (PPE) must be collected in dedicated solid hazardous waste bins[4][5].
-
Liquid Waste (The Halogen Rule): When this compound is dissolved in a solvent, the resulting solution must be classified by the solvent's halogen content.
-
Causality: Mixing a non-halogenated solution (e.g., dissolved in ethanol or ethyl acetate) into a halogenated waste bin (e.g., dichloromethane) drastically increases disposal costs[5]. Halogenated waste requires specialized thermal oxidizers equipped with alkaline scrubbers to neutralize the corrosive hydrochloric acid (HCl) gas generated during combustion[5][6]. Keeping n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide in the Non-Halogenated Organic Waste stream ensures optimal, cost-effective thermal destruction[5][6].
-
Standard Operating Procedure (SOP): Step-by-Step Disposal
Implementing a self-validating protocol ensures that every step inherently prevents downstream errors. Follow this SOP for routine disposal:
Step 1: Container Compatibility & Selection Select a waste container that is chemically compatible with the solvent matrix. High-density polyethylene (HDPE) or standard borosilicate glass containers are required. Never use food or beverage containers[3].
Step 2: Satellite Accumulation Area (SAA) Transfer Immediately transfer the waste to your laboratory's designated SAA. The container must remain tightly capped (hand-tight) at all times, except when actively adding waste. Leaving funnels in open waste containers violates Resource Conservation and Recovery Act (RCRA) regulations and allows hazardous vapors to escape[3][5].
Step 3: RCRA-Compliant Labeling Attach a standard "Hazardous Waste" tag to the container before the first drop of waste is added[5]. Explicitly write out "n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide" alongside the solvent used, including their approximate percentages. Do not use chemical abbreviations or structural formulas on waste tags , as emergency responders cannot rapidly decode them[5].
Step 4: Empty Container Management (Triple-Rinse Protocol) Empty reagent bottles that previously held the pure chemical cannot be immediately thrown in the standard trash.
-
Triple-rinse the empty container with a compatible, non-halogenated solvent (e.g., acetone or ethanol)[3][5].
-
Collect all rinsate and deposit it into the "Non-Halogenated Organic Waste" liquid container[5].
-
Only after triple-rinsing can you deface the original manufacturer's label and dispose of the glass/plastic bottle in the non-hazardous laboratory glass bin[3][5].
Spill Management & Decontamination
In the event of an accidental release, immediate containment is required to prevent exposure and cross-contamination.
-
For Solid Powder Spills: Do not use a standard broom, which can aerosolize the fine particulates. Carefully sweep up the powder using a dedicated anti-static brush and pan. Place the recovered material and the contaminated cleaning supplies into the solid hazardous waste bin[5].
-
For Liquid Solution Spills: Contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand. Avoid using combustible paper towels for highly concentrated organic solutions. Collect the saturated absorbent and dispose of it as solid hazardous waste[5]. If the spill exceeds your laboratory's spill kit capacity, evacuate the immediate area and contact EHS[2][5].
Quantitative Data & Classification Summary
| Property / Parameter | Specification / Classification |
| Chemical Name | n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
| CAS Number | 67191-53-1[1] |
| Molecular Weight | 237.301 g/mol |
| Primary Hazard | Environmental Persistence / Bioaccumulation |
| Liquid Waste Stream | Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent)[5][6] |
| Solid Waste Stream | Solid Hazardous Waste (Incineration)[4] |
| Destruction Method | High-Temperature Thermal Oxidation (Incineration)[2][3] |
Waste Segregation Decision Matrix
Decision matrix for the segregation and disposal of N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide.
References
- alfa-chemistry.
- 115193 - Sigma-Aldrich: N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)
- Source: uhcl.
- Source: udel.
- Source: ewu.
- Proper Disposal Procedures for (R,S)
- Source: nih.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. uhcl.edu [uhcl.edu]
- 3. in.ewu.edu [in.ewu.edu]
- 4. Chemical Waste Guidance - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Comprehensive Safety & Handling Guide: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
Executive Summary & Chemical Profile
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide (CAS 67191-53-1)[1] is a specialized organic intermediate frequently utilized in drug development, particularly in the synthesis of isoquinoline alkaloids and related pharmaceutical compounds. As an amide derivative of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine), this compound exhibits distinct physicochemical and toxicological properties that dictate specific, stringent handling protocols to ensure laboratory safety and operational integrity.
Risk Assessment & Hazard Causality
In drug development and chemical synthesis, understanding the structural causality of a compound's hazards is critical for selecting appropriate Personal Protective Equipment (PPE). Standardizing safety begins with analyzing the molecule:
-
Reduced Corrosivity vs. Parent Amine: The parent compound, homoveratrylamine, is highly basic and corrosive, known to cause severe skin burns. The chemical conversion of this primary amine to a propanamide significantly reduces its basicity and corrosivity. However, it remains a dermal and ocular irritant.
-
Lipophilicity and Dermal Absorption: The 3,4-dimethoxyphenethylamine pharmacophore is highly lipophilic. If the amide contacts the skin—especially in the presence of penetrating organic solvents (e.g., DMSO, methanol)—it can rapidly bypass the dermal barrier, potentially leading to unwanted systemic exposure.
-
Particulate Inhalation: As a solid at room temperature, the primary physical hazard during weighing and transfer is the aerosolization of fine particulates. Inhalation of these micro-particles can cause acute respiratory tract irritation.
Personal Protective Equipment (PPE) Matrix
To comply with OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[2], the following PPE matrix must be strictly adhered to when handling this compound.
| PPE Category | Quantitative Specification | Causality / Rationale |
| Ocular Protection | ANSI Z87.1-compliant goggles | Prevents ocular irritation from airborne dust or accidental splashes if the compound is dissolved in a solvent. |
| Dermal (Hands) | Nitrile gloves (≥ 4 mil thickness) | Nitrile provides a robust barrier against lipophilic organic amides, preventing dermal absorption. Double-gloving is required for spill cleanup. |
| Dermal (Body) | Flame-resistant (FR) lab coat | Protects against particulate accumulation on personal clothing and minimizes accidental skin exposure. |
| Respiratory | N95 or Fume Hood (≥ 100 fpm) | Mitigates the inhalation of aerosolized powders during weighing and transfer operations. |
Operational Workflow & Handling Protocol
Every handling procedure must operate as a self-validating system where engineering controls and PPE act as redundant safety layers.
Step-by-Step Methodology:
-
Pre-Operation Verification: Before opening the chemical container, verify that the chemical fume hood has an active face velocity of 80–120 feet per minute (fpm). Inspect all PPE (especially gloves) for micro-tears prior to donning.
-
Containment Preparation: Line the weighing area within the fume hood with disposable, anti-static weighing paper. This contains micro-spills and prevents cross-contamination on the balance pan.
-
Transfer and Weighing: Use a static-dissipative spatula to transfer the N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide. Avoid rapid, sweeping movements that could aerosolize the fine powder into the user's breathing zone.
-
Solvent Addition (If Applicable): If dissolving the compound for an assay, add the solvent slowly down the interior side of the vessel to prevent splashing and aerosolization.
-
Decontamination: After transfer, wipe down the spatula, balance, and surrounding hood surfaces with a solvent appropriate for organic amides (e.g., isopropanol), followed by a secondary wipe with a mild aqueous detergent solution.
Figure 1: Standard workflow for handling N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide.
Spill Response & Waste Disposal Plan
Following the authoritative guidelines established in Prudent Practices in the Laboratory[3], the following logistical plan must be executed in the event of a spill or for routine disposal.
-
Spill Response (Solid Powder): Do NOT dry sweep, as the mechanical action will aerosolize the compound. Gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum explicitly dedicated to chemical spills.
-
Spill Response (In Solution): Immediately isolate the area. Apply an inert absorbent material (e.g., vermiculite or universal spill pads) to the liquid from the outside of the spill working inward to prevent spreading.
-
Waste Disposal: Collect all contaminated materials (wipes, gloves, weighing paper, and absorbent) in a chemically compatible, sealable waste container. Label the container clearly as "Hazardous Solid Waste - Organic Amide (Toxic/Irritant)". Never flush this compound down the sink. Dispose of the container via a licensed hazardous waste contractor in strict compliance with local and federal EPA regulations.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
